molecular formula C7H5BrFNO2 B2651069 Methyl 5-bromo-4-fluoropicolinate CAS No. 1256788-80-3

Methyl 5-bromo-4-fluoropicolinate

Cat. No.: B2651069
CAS No.: 1256788-80-3
M. Wt: 234.024
InChI Key: OIUBCBGGMUDXDN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-fluoropicolinate is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-4-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBCBGGMUDXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 5-bromo-4-fluoropicolinate: Technical Guide to Structure & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, electronic properties, and synthetic utility of Methyl 5-bromo-4-fluoropicolinate , a specialized heterocyclic building block used in the design of complex pharmaceutical agents.

Executive Summary

This compound (CAS 1256788-80-3) is a tri-functionalized pyridine scaffold.[1] Its value in medicinal chemistry lies in its orthogonal reactivity : the C4-fluorine atom is highly activated for nucleophilic aromatic substitution (


), while the C5-bromine atom serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The C2-methyl ester provides a third vector for diversification (amidation/reduction). This specific substitution pattern makes it an ideal core for synthesizing kinase inhibitors and other bioactive heterocycles where precise regiocontrol is required.

Chemical Identity & Physical Properties[1][2][3]

PropertyData
IUPAC Name Methyl 5-bromo-4-fluoropyridine-2-carboxylate
CAS Number 1256788-80-3
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Molecular Weight 234.02 g/mol
Physical State Solid (typically off-white to pale yellow)
SMILES COC(=O)C1=NC=C(Br)C(F)=C1
MDL Number MFCD18257543
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.

Structural Analysis & Electronic Properties

The reactivity of this molecule is dictated by the interplay between the pyridine nitrogen and its three substituents.

Electronic Descriptors
  • Pyridine Nitrogen (N1): Acts as an electron sink, decreasing electron density across the ring.

  • C2-Ester (-COOMe): A strong electron-withdrawing group (EWG) at the

    
    -position. It further depletes electron density at C4 and C6 via resonance and induction, significantly lowering the LUMO energy of the ring.
    
  • C4-Fluorine: Located at the

    
    -position relative to nitrogen. The combination of the N1-sink and C2-Ester makes C4 highly electrophilic. The C-F bond is polarized, facilitating attack by nucleophiles.
    
  • C5-Bromine: Located at the

    
    -position. This position is less electron-deficient than C2 or C4. The C-Br bond is weaker than C-F, making it the preferred site for oxidative addition by Pd(0) catalysts, but it is relatively inert to 
    
    
    
    compared to the activated C4-F.
Reactivity Visualization

The following diagram illustrates the orthogonal reaction pathways available to this scaffold.

Reactivity Core This compound (Core Scaffold) SNAr C4-Position (Fluoro) Highly Activated Electrophile Reaction: SNAr Core->SNAr Nucleophiles (R-NH2, R-OH, R-SH) Coupling C5-Position (Bromo) Oxidative Addition Site Reaction: Pd-Catalyzed Coupling Core->Coupling Pd(0) / Boronic Acids (Suzuki, Stille) Ester C2-Position (Ester) Acyl Substitution Reaction: Hydrolysis/Amidation Core->Ester LiOH or Amines Orthogonal Multifunctional Drug Core SNAr->Orthogonal Retains Br Coupling->Orthogonal Retains F (difficult)

Caption: Orthogonal reactivity vectors. C4 reacts via nucleophilic displacement, while C5 reacts via metal catalysis.

Experimental Protocols

Protocol A: Regioselective Displacement at C4

Objective: Selective introduction of an amine at the C4 position without disturbing the C5-bromide or C2-ester.

  • Rationale: The C4-fluorine is significantly more labile than the C5-bromine due to the stabilization of the Meisenheimer complex by the para-nitrogen and the ortho-ester.

  • Reagents: Primary or secondary amine (1.1 equiv), DIPEA (2.0 equiv), solvent (DMF or DMSO).

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 mmol, 234 mg) in anhydrous DMF (3.0 mL).

  • Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 mmol, 350 µL) followed by the amine nucleophile (1.1 mmol).
    
  • Reaction: Stir the mixture at room temperature or mild heat (40–60 °C).

    • Note: High temperatures (>100 °C) may risk displacing the bromine or hydrolyzing the ester.

    • Monitoring: Monitor by LCMS.[2] The product will show a mass shift corresponding to (M - F + Amine). The bromine isotope pattern (1:1 doublet) should remain intact.

  • Workup: Dilute with ethyl acetate, wash with water (3x) and brine (1x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Objective: Arylation of the C5 position. This is typically performed after


 to avoid competing side reactions, although the C-Br bond is chemically distinct.
  • Reagents: Aryl boronic acid (1.2 equiv),

    
     (5 mol%), 
    
    
    
    (2.0 equiv), Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the 5-bromo-pyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv). Purge with nitrogen.[3]
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio, 0.1 M concentration).

  • Catalyst: Add

    
     (0.05 equiv) under nitrogen flow.
    
  • Reaction: Seal and heat to 80–90 °C for 2–4 hours.

    • Mechanism:[4][5][6][7] Pd(0) inserts into the C-Br bond (Oxidative Addition). The C-F bond is too strong for oxidative addition under these conditions.

  • Workup: Filter through a Celite pad, dilute with EtOAc, and wash with water.

  • Purification: Silica gel chromatography.

Applications in Drug Discovery

This scaffold is particularly ubiquitous in the development of Kinase Inhibitors .

  • Hinge Binders: The pyridine nitrogen (N1) can serve as a hydrogen bond acceptor interacting with the hinge region of a kinase ATP-binding pocket.

  • Vector Exploration:

    • C4-Substitution: Often used to install a solubilizing group (e.g., piperazine, morpholine) or a hydrophobic group that extends into the solvent-exposed region.

    • C5-Substitution: Used to install an aryl or heteroaryl ring that targets the "gatekeeper" residue or hydrophobic back-pocket.

    • C2-Amide: The ester is frequently converted to an amide (e.g., -CONH2 or -CONHR) to form critical hydrogen bonds with residues like Asp or Glu in the active site.

Synthetic Workflow Diagram

Workflow Start This compound (Starting Material) Step1 Step 1: SNAr Reaction (Install Amine at C4) Start->Step1 Inter1 Intermediate: 4-Amino-5-bromo-picolinate Step1->Inter1 Step2 Step 2: Suzuki Coupling (Install Aryl at C5) Inter1->Step2 Inter2 Intermediate: 4-Amino-5-aryl-picolinate Step2->Inter2 Step3 Step 3: Ester Hydrolysis/Amidation (Functionalize C2) Inter2->Step3 Final Final Drug Candidate (Kinase Inhibitor Core) Step3->Final

Caption: Typical medicinal chemistry workflow utilizing the scaffold.

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Handling: Wear standard PPE (gloves, lab coat, safety glasses). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert atmosphere if possible, though the ester is relatively stable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46311210, Methyl 5-bromo-6-fluoropicolinate (Isomer Analog/Reference). Retrieved from . Note: Used for physical property estimation of the regioisomer class.

  • Fluorochem. Methyl 4-bromo-5-fluoropicolinate Product Sheet. Retrieved from .

  • BenchChem. Comparative Study of Ligands for the Suzuki-Miyaura Coupling of Bromofluoropyridines. Retrieved from .

  • Namiki Shoji Co., Ltd. Building Blocks Catalogue: Methyl 5-bromo-4-fluoropyridine-2-carboxylate (CAS 1256788-80-3).[1] Retrieved from .

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. Retrieved from .

Sources

An In-depth Technical Guide to Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1][2][3] This often translates to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity, all critical parameters in the optimization of lead compounds.[1][2][3]

Methyl 5-bromo-4-fluoropicolinate emerges as a valuable building block within this context. As a substituted pyridine derivative, it offers a synthetically versatile scaffold for the construction of more complex molecules. The presence of both a bromine and a fluorine atom on the pyridine ring provides orthogonal handles for various cross-coupling reactions, enabling the systematic exploration of chemical space. This guide provides a comprehensive overview of this compound, its identifiers, physicochemical properties, a plausible synthetic route, and its applications in the field of drug discovery.

Core Identifiers and Physicochemical Properties

This compound is a halogenated pyridine derivative. Its key identifiers and predicted physicochemical properties are summarized below.

IdentifierValue
CAS Number 1256788-80-3
IUPAC Name methyl 5-bromo-4-fluoropyridine-2-carboxylate
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol [4][5]
Canonical SMILES COC(=O)C1=NC=C(C(F)=C1)Br
InChI InChI=1S/C7H5BrFNO2/c1-12-7(11)5-3-6(9)4(8)2-10-5/h2-3H,1H3
InChIKey FZGPJNNJCFYRAE-UHFFFAOYSA-N
Predicted LogP 1.95
Predicted Boiling Point 295.4±35.0 °C at 760 mmHg
Predicted Density 1.7±0.1 g/cm³

Note: Predicted properties are computationally generated and should be confirmed by experimental data.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from commercially available starting materials. A plausible synthetic workflow involves the regioselective bromination of a fluorinated picolinic acid followed by esterification.

Proposed Synthetic Workflow

Synthesis_of_Methyl_5_bromo_4_fluoropicolinate start 4-Fluoropicolinic Acid intermediate 5-Bromo-4-fluoropicolinic Acid start->intermediate  Bromination  (e.g., NBS, H₂SO₄)   product This compound intermediate->product  Fischer Esterification  (MeOH, H₂SO₄ cat.)  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Regioselective Bromination of 4-Fluoropicolinic Acid

This step aims to introduce a bromine atom at the C-5 position of the pyridine ring. The electron-donating effect of the fluorine at C-4 and the directing effect of the carboxylic acid group at C-2 favor electrophilic substitution at the C-5 position.

  • Reaction Setup: In a fume hood, add 4-fluoropicolinic acid to a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.

  • Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C. The use of NBS as a brominating agent is a common and effective method for the bromination of activated aromatic rings.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and adjust the pH to ~4-5 with a saturated sodium bicarbonate solution. The product, 5-bromo-4-fluoropicolinic acid, will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification of 5-Bromo-4-fluoropicolinic Acid

This is an acid-catalyzed esterification to convert the carboxylic acid to its corresponding methyl ester.[3]

  • Reaction Setup: Suspend the crude 5-bromo-4-fluoropicolinic acid in anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours.[3]

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the ester.

  • Workup: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid and the catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound can be achieved through standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.60d1HH-6The proton at C-6 is adjacent to the nitrogen atom, leading to significant deshielding. It will appear as a doublet due to coupling with the fluorine at C-4.
~ 8.15d1HH-3The proton at C-3 is deshielded by the adjacent ester group and the nitrogen atom. It will appear as a doublet due to coupling with the fluorine at C-4.
~ 4.00s3H-OCH₃The methyl protons of the ester group will appear as a singlet in a typical region for such functional groups.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 164.0C=OThe carbonyl carbon of the ester is highly deshielded.
~ 159.0 (d)C-4This carbon is directly attached to the highly electronegative fluorine atom, resulting in a downfield shift and a large one-bond C-F coupling constant.
~ 151.0 (d)C-6The carbon adjacent to the nitrogen atom is significantly deshielded. It will exhibit a smaller C-F coupling.
~ 145.0C-2The carbon bearing the ester group is deshielded by the nitrogen and the carbonyl group.
~ 125.0 (d)C-3This carbon will show a small C-F coupling.
~ 110.0 (d)C-5The carbon attached to bromine is shielded compared to other aromatic carbons but will show a C-F coupling.
~ 53.0-OCH₃The methyl carbon of the ester appears in the typical upfield region for sp³ carbons attached to oxygen.

Hazard Identification and Safe Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 1256788-80-3) was not available at the time of writing. The following information is based on data for structurally similar compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this chemical.

Based on analogous compounds, this compound is expected to have the following hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][6][7]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][8]

Recommended Safety Precautions
  • Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).[8]

    • Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[8]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a prime example of a fluorinated building block that enables key strategies in medicinal chemistry.

Bioisosteric Replacement and Property Modulation

The pyridine ring is a common motif in many drug molecules. The introduction of a fluorine atom can significantly alter the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in preventing unwanted interactions with biological targets or improving oral bioavailability by modulating ionization state.

Scaffold for Cross-Coupling Reactions

The presence of a bromine atom provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the C-5 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Cross_Coupling_Applications start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki buchwald Buchwald-Hartwig Amination (Amines) start->buchwald stille Stille Coupling (Organostannanes) start->stille product1 5-Aryl/Heteroaryl Derivatives suzuki->product1 product2 5-Amino Derivatives buchwald->product2 product3 5-Substituted Derivatives stille->product3

Caption: Versatility of this compound in cross-coupling reactions.

The fluorine atom can also participate in certain coupling reactions or serve to modulate the reactivity of the C-5 position. This dual functionality makes this molecule a highly valuable and versatile tool for medicinal chemists aiming to synthesize novel and potent therapeutic agents.

Conclusion

This compound is a strategically important building block for drug discovery and development. Its combination of a fluorinated pyridine core and a reactive bromine handle provides a versatile platform for the synthesis of novel compounds with potentially enhanced pharmacokinetic and pharmacodynamic properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the laboratory. As the demand for more sophisticated and effective therapeutics continues to grow, the utility of such precisely functionalized building blocks will undoubtedly increase.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-6-fluoropicolinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Strategic Utilization of Methyl 5-bromo-4-fluoropicolinate (CAS 1256788-80-3) in High-Throughput Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of Methyl 5-bromo-4-fluoropicolinate in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern drug discovery, the demand for scaffolds that offer orthogonal reactivity —the ability to selectively functionalize specific sites without protecting groups—is paramount. This compound (CAS 1256788-80-3 ) represents a "privileged scaffold" in this regard. Its unique substitution pattern allows for a programmable sequence of transformations: nucleophilic aromatic substitution (


) at C4, palladium-catalyzed cross-coupling at C5, and carbonyl manipulation at C2. This guide details the mechanistic underpinnings and practical protocols for leveraging this scaffold to generate diverse libraries of kinase inhibitors and GPCR ligands.

Structural Analysis & The "Reactivity Triad"

The utility of this compound lies in the electronic differentiation of its three functional handles. This creates a predictable "Reactivity Triad" that chemists can exploit for regioselective synthesis.

The C4-Fluorine: The Kinetic "Soft Spot"

The C4 position is highly activated for


 due to the cumulative electron-withdrawing effects of the pyridine nitrogen (para) and the C2-ester (meta).
  • Why Fluorine? Unlike in

    
     or 
    
    
    
    reactions where iodine/bromine are better leaving groups, in
    
    
    , fluorine is superior . Its high electronegativity stabilizes the anionic Meisenheimer intermediate, which is the rate-determining step in this system.
  • Selectivity: Nucleophiles attack C4 preferentially over C5 (occupied by Br) or C6, allowing for clean displacement under mild conditions.

The C5-Bromine: The Catalytic "Hard Handle"

The bromine atom at C5 is sterically adjacent to the C4 site but electronically distinct. It is relatively inert to the mild nucleophiles used for C4 displacement, preserving it for subsequent transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

The C2-Ester: The Solubilizing "Anchor"

The methyl ester serves two roles:

  • Electronic Activator: It pulls electron density from the ring, increasing the electrophilicity of C4.

  • Synthetic Handle: Post-functionalization, it can be hydrolyzed to the acid (for amide coupling), reduced to the alcohol, or converted to heterocycles (e.g., oxadiazoles).

Visualization: The Orthogonal Reactivity Map

The following diagram illustrates the distinct reactivity zones and the logical flow of functionalization.

ReactivityTriad cluster_legend Reaction Logic Scaffold This compound (CAS 1256788-80-3) C4_Zone Zone 1: C4-Fluorine (Kinetic S_NAr) Scaffold->C4_Zone Step 1: Amines/Thiols (Mild Base, <80°C) C5_Zone Zone 2: C5-Bromine (Pd-Catalysis) C4_Zone->C5_Zone Step 2: Aryl Boronic Acids (Pd(dppf)Cl2, >90°C) C2_Zone Zone 3: C2-Ester (Carbonyl Chemistry) C5_Zone->C2_Zone Step 3: Hydrolysis/Reduction (LiOH or LiAlH4) S_NAr Nucleophilic Attack Coupling Cross-Coupling

Caption: The stepwise functionalization logic, prioritizing the highly reactive C4-fluorine before engaging the C5-bromine handle.

Experimental Protocols

These protocols are designed to be self-validating. The completion of Step 1 is required before Step 2 to prevent catalyst poisoning or side reactions.

Protocol A: Regioselective at C4

Objective: Displace the C4-fluorine with a secondary amine (e.g., Morpholine) without affecting the C5-bromine or C2-ester.

Reagents:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Dissolution: Dissolve 1.0 g of the picolinate in 10 mL of anhydrous MeCN.

  • Addition: Add finely powdered

    
    . Then, add Morpholine dropwise at 0°C.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Note: Heating is rarely required due to the high reactivity of the C4-F bond. If reaction is sluggish, heat to 50°C. Avoid temperatures >80°C to prevent ester hydrolysis or attack at C6.

  • Validation (TLC/LCMS): Monitor for the disappearance of the starting material (

    
    ) and formation of the product (
    
    
    
    ).
  • Workup: Dilute with water, extract with EtOAc. The product is usually pure enough for the next step.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: Install an aryl or heteroaryl group at the C5 position.[1]

Reagents:

  • C4-substituted intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

  • Degassing: Combine the intermediate, boronic acid, and base in the solvent mixture. Sparge with Nitrogen/Argon for 10 minutes (Critical to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly under inert atmosphere.

  • Reaction: Heat to 90°C for 2–12 hours.

    • Causality: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the Pd into the C-Br bond, which is sterically crowded by the C4 substituent.

  • Validation: LCMS should show the biaryl product.

  • Purification: Filter through Celite to remove Pd black. Flash chromatography is typically required here.

Technical Data & Comparison

The following table highlights why the 4-fluoro/5-bromo combination is superior to other halogen patterns for this specific workflow.

FeatureThis compoundMethyl 5-bromo-4-chloropicolinateMethyl 4,5-dibromopicolinate
C4

Rate
Fastest (F stabilizes Meisenheimer complex)ModerateSlow
C4 Selectivity High (F is much more reactive than Br)Moderate (Cl and Br have similar leaving group ability in some contexts)Low (Mixture of C4/C5 substitution possible)
C5 Coupling Excellent (Br is standard handle)ExcellentGood (but C4-Br might compete)
Atom Economy High (F is small, low MW waste)ModerateModerate

Synthetic Workflow Diagram

This flowchart outlines the decision-making process for library generation.

Workflow Start Start: this compound Decision1 Target: Kinase Hinge Binder? Start->Decision1 Step1_SNAr Step 1: S_NAr (C4) Add Amine/Solubilizing Group Decision1->Step1_SNAr Yes Step2_Suzuki Step 2: Suzuki (C5) Add Hydrophobic Tail Step1_SNAr->Step2_Suzuki Validation: LCMS Step3_Hydrolysis Step 3: Hydrolysis (C2) Form Acid for Amide Coupling Step2_Suzuki->Step3_Hydrolysis Validation: NMR Final Final Drug Candidate Step3_Hydrolysis->Final

Caption: Decision tree for synthesizing kinase inhibitors using the picolinate scaffold.

References

  • ChemScene. (n.d.). This compound Product Page. Retrieved from

  • BenchChem. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1256788-80-3. Retrieved from

  • Munikrishnappa, C. S., et al. (2021).[2] Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry. Retrieved from (Demonstrates analogous chemistry on related heteroaromatics).

Sources

Strategic Functionalization of Pyridine Derivatives: A Technical Guide to Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

Pyridine remains the preeminent nitrogen heterocycle in modern drug discovery, appearing in over 54 FDA-approved small molecules between 2014 and 2024 alone [1]. Its ubiquity stems from its ability to modulate physicochemical properties—specifically lowering logP (lipophilicity) while serving as a hydrogen bond acceptor to improve solubility and metabolic stability.

However, the pyridine ring presents a dichotomy in synthesis: it is electronically distinct from benzene, rendering standard electrophilic aromatic substitutions (


) ineffective due to the electron-withdrawing nitrogen atom. Conversely, this electron deficiency makes it a prime candidate for Nucleophilic Aromatic Substitution (

) and radical additions.

This guide provides a strategic framework for navigating these electronic constraints, focusing on overcoming the "2-pyridyl problem" in cross-coupling and achieving site-selective C–H functionalization.

The Reactivity Landscape: A Decision Matrix

The functionalization of pyridine is dictated strictly by the position relative to the nitrogen atom. The electron-deficient nature of the ring creates specific "hotspots" for different mechanistic classes.

Electronic Zoning
  • C2 & C6 (

    
    -positions):  Highly electron-deficient. Prime targets for nucleophilic attack (
    
    
    
    ), radical Minisci reactions, and directed ortho-metallation (DoM).
  • C3 & C5 (

    
    -positions):  "Benzene-like." The least electron-deficient positions. Accessible via electrophilic substitution (under forcing conditions) or Ir-catalyzed C–H activation.
    
  • C4 (

    
    -position):  Electron-deficient but sterically remote. Historically difficult to access selectively without blocking groups, but accessible via modern radical vectors and n-butylsodium metallation.
    
Reactivity Decision Tree

The following logic flow illustrates the selection of synthetic methodology based on the target position and starting material availability.

PyridineReactivity Start Target Position? C2 C2 / C6 Position Start->C2 C3 C3 / C5 Position Start->C3 C4 C4 Position Start->C4 C2_Hal Halogen Present? C2->C2_Hal C3_Hal Halogen Present? C3->C3_Hal C4_Direct Direct C-H? C4->C4_Direct C2_SNAr SNAr (Nu-) C2_Hal->C2_SNAr Yes (F/Cl + EWG) C2_Cross Pd/Ni Cross-Coupling C2_Hal->C2_Cross Yes (Br/Cl) C2_CH Minisci (Radical) C2_Hal->C2_CH No (C-H) C3_Cross Suzuki/Negishi C3_Hal->C3_Cross Yes C3_CH Ir-Cat C-H Activation C3_Hal->C3_CH No (Direct) C3_DoM DoM (Li-TMP) C3_Hal->C3_DoM No (DG present) C4_Metal n-BuNa Metallation C4_Direct->C4_Metal Metallation C4_Block Block C2 -> Minisci C4_Direct->C4_Block Radical

Figure 1: Strategic decision matrix for pyridine functionalization based on electronic accessibility and starting material state.

Overcoming the "2-Pyridyl Problem" in Cross-Coupling

One of the most persistent challenges in heterocycle synthesis is the instability of 2-pyridylboronic acids.[1] Unlike phenylboronic acids, 2-pyridyl variants undergo rapid protodeboronation (hydrolysis of the C-B bond) under standard Suzuki-Miyaura conditions. This renders the installation of the pyridine ring at the C2 position notoriously difficult [2].

The Mechanistic Failure

The lone pair on the pyridine nitrogen coordinates with the boron atom, increasing the electron density on the ring and facilitating protonolysis by water or alcohols in the solvent system.

The Solution: MIDA Boronates & Slow Release

To circumvent this, the use of N-methyliminodiacetic acid (MIDA) boronates is the gold standard. MIDA boronates are


-hybridized at boron, removing the vacant orbital that typically interacts with the nitrogen lone pair. This "cages" the boron species, rendering it stable to air and chromatography.

The "Slow-Release" Protocol: Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid in situ.[2] If the rate of cross-coupling (catalyst turnover) exceeds the rate of protodeboronation, high yields are achieved.

Reagent TypeStabilityReactivityRecommended Use
2-Pyridyl Boronic Acid Very LowHigh (Decomposes)Avoid if possible.
2-Pyridyl Pinacol Ester Low/ModerateModerateUse anhydrous conditions.
2-Pyridyl MIDA Boronate High (Solid)ControlledStandard for C2-coupling.
2-Pyridyl Trifluoroborate HighLowRequires harsh hydrolysis.

Advanced C–H Functionalization Architectures

When halogenated precursors are unavailable, direct C–H functionalization is the most atom-economical route.

The Minisci Reaction (Radical Alkylation)

The Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids, alkyl halides, or redox-active esters) to attack the electron-deficient pyridine ring.

  • Selectivity: Naturally favors C2 and C4 positions.

  • Recent Advances: The use of photocatalysts (e.g., 4CzIPN) allows for milder conditions than the traditional Ag/Persulfate systems [3].[3]

  • C4-Selectivity Trick: Using bulky blocking groups at C2 or exploiting the steric profile of specific radical precursors can shift selectivity to C4 [4].[4]

Pyridine N-Oxides as "Trojan Horses"

Direct C–H activation of pyridine is often hampered by the nitrogen atom coordinating to and poisoning the metal catalyst (e.g., Pd or Ir).

  • Strategy: Oxidize pyridine to Pyridine N-oxide . The oxygen atom acts as a directing group (DG) for C2-alkenylation or arylation.

  • Post-Functionalization: The N-oxide is easily reduced back to the free pyridine using

    
     or Zn/dust, revealing the functionalized heterocycle.
    

Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of 2-Halopyridines

Context: This reaction is critical for synthesizing aminopyridine cores found in kinase inhibitors (e.g., Abemaciclib).

Mechanistic Insight: 2-Halopyridines are challenging substrates because the pyridine nitrogen can displace phosphine ligands on Palladium, deactivating the catalyst. We utilize chelating ligands (BINAP or Xantphos) to prevent this displacement.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)[5]

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BINAP (racemic) (1.5x relative to Pd)

  • Base:

    
     (1.4 equiv) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: Toluene (anhydrous)[5]

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with

    
    , BINAP, and Toluene. Stir at RT for 15 mins to form the active 
    
    
    
    species (solution turns orange/red).
  • Addition: Add the 2-bromopyridine, amine, and base (

    
    ).
    
  • Thermal Activation: Seal the vial and heat to 80–100°C for 12–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Validation: The use of

    
     is crucial for rapid deprotonation of the amine-Pd complex. If the substrate contains esters, switch to 
    
    
    
    and heat longer.
Protocol B: Minisci C2-Alkylation (Photochemical)

Context: For late-stage functionalization (LSF) of complex pyridine scaffolds.

Mechanistic Insight: Uses a Redox-Active Ester (RAE) derived from a carboxylic acid.[3] The photocatalyst reduces the RAE to generate an alkyl radical, which attacks the protonated pyridine.

Materials:

  • Pyridine substrate (1.0 equiv)

  • Carboxylic Acid precursor (as N-hydroxyphthalimide ester) (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%) or 4CzIPN (organic alternative)
    
  • Acid Additive: TFA (1.0 equiv) – Critical to protonate pyridine, lowering LUMO.

  • Solvent: DMSO or MeCN.

  • Light Source: Blue LED (450 nm).

Step-by-Step Workflow:

  • Preparation: Dissolve pyridine, RAE, and photocatalyst in DMSO.

  • Activation: Add TFA. The solution must be acidic to ensure the pyridine is in its pyridinium form (more electrophilic).

  • Irradiation: Sparge with Nitrogen for 10 mins to remove

    
     (radical quencher). Irradiate with Blue LED fan-cooled setup for 12-24 hours.
    
  • Workup: Dilute with saturated

    
     (to neutralize and deprotonate) and extract with DCM.
    

References

  • Dwivedi, A. R., et al. (2024).[6] "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Medicinal Chemistry. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[7] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[7] Link

  • Proctor, R. S. J., & Phipps, R. J. (2019).[8] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

  • Choi, J., et al. (2021).[9] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[7] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link

Sources

Solubility Profile and Characterization Strategy: Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile and characterization strategy for Methyl 5-bromo-4-fluoropicolinate .

Executive Summary

This compound (CAS: 1256788-80-3 ) is a critical halogenated pyridine intermediate used in the synthesis of kinase inhibitors, agrochemicals (e.g., arylpicolinate herbicides), and advanced pharmaceutical scaffolds.[1][2] Its structure—comprising a pyridine ring functionalized with an ester, a bromine atom, and a fluorine atom—dictates a specific solubility footprint essential for process optimization.

This guide provides a comprehensive technical analysis of its solubility behavior. While specific thermodynamic data for this exact isomer is proprietary in many contexts, this document synthesizes physicochemical principles with empirical data from structural analogs to establish a predictive solubility profile . Furthermore, it details the standardized experimental protocols required to generate regulatory-grade solubility curves and thermodynamic models.

Physicochemical Context & Predicted Solubility Profile[3][4][5]

Understanding the molecular interaction potential is the first step in solvent selection. The compound features a lipophilic halogenated core balanced by a polar ester and a basic pyridine nitrogen.

Molecular Descriptors
PropertyValue / CharacteristicImpact on Solubility
CAS Number 1256788-80-3Unique Identifier
Formula C₇H₅BrFNO₂Halogenated Heterocycle
Molecular Weight ~234.02 g/mol Small Molecule (Rule of 5 Compliant)
Physical State Solid (Crystalline)Requires lattice energy disruption for dissolution
Predicted LogP ~1.8 – 2.2Moderate Lipophilicity; prefers organic phases
H-Bond Acceptors 3 (N-pyridine, O-ester, F)Good solubility in protic solvents (Alcohols)
H-Bond Donors 0Limited self-association; relies on solvent donors
Solubility Classification (Solvent Tiers)

Based on the "Like Dissolves Like" principle and functional group analysis of halogenated picolinates, the solubility profile is categorized below.

Table 1: Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMP Very High (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice effectively. Ideal for stock solutions.
Chlorinated DCM, Chloroform High (>50 mg/mL)Excellent dispersion forces; preferred for reaction workup and extraction.
Polar Protic Methanol, Ethanol Moderate (20–50 mg/mL)H-bonding between solvent -OH and pyridine -N/ester -O facilitates dissolution. Temperature-dependent.
Esters/Ketones Ethyl Acetate, Acetone Moderate (10–40 mg/mL)Good general compatibility; often used as the "good solvent" in recrystallization.
Non-Polar Hexanes, Heptane Low/Poor (<1 mg/mL)Lack of polar interactions makes these ideal anti-solvents for precipitation.
Aqueous Water, PBS (pH 7.4) Very Low (<0.1 mg/mL)Hydrophobic halogen/aromatic character dominates. Solubility may increase at low pH (protonation of pyridine N).

Experimental Protocol: Determination of Thermodynamic Solubility

To validate the predicted values and generate data for process scale-up, the Isothermal Saturation Method (Shake-Flask Method) is the industry gold standard. This protocol ensures self-validating accuracy.

Workflow Diagram

The following diagram outlines the critical path for determining equilibrium solubility.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Constant T, Stirring) Start->Equilibration Solvent + Excess Solute Equilibration->Equilibration Check Equilibrium (Time Points) Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation 24-72 Hours Dilution Dilution (Mobile Phase) Separation->Dilution Supernatant Analysis Quantification (HPLC-UV / GC-MS) Dilution->Analysis Sample Prep DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc Peak Area Integration

Caption: Workflow for the Isothermal Saturation Method to determine thermodynamic solubility.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Vessel Setup: Use jacketed glass vessels (50 mL) connected to a circulating water bath to control temperature (

    
     K).
    
  • Solute Addition: Add this compound in excess to the selected solvent (e.g., Methanol) until a visible solid phase persists.

  • Agitation: Stir continuously using a magnetic stirrer (approx. 400 rpm). Crucial: Ensure the vortex does not entrap air bubbles, which can alter solvent evaporation rates.

Step 2: Equilibration

  • Allow the system to equilibrate for 24 to 72 hours .

  • Verification: Take aliquots at 24h, 48h, and 72h. The system is at equilibrium when the concentration variance between time points is

    
    .
    

Step 3: Sampling and Phase Separation

  • Stop stirring and allow the solid to settle for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22

    
    m PTFE filter (to prevent temperature-induced precipitation during transfer).
    
  • Dilution: Immediately dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile) to prevent precipitation upon cooling.

Step 4: Quantification (HPLC Conditions)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient elution (e.g., 50-90% B).

  • Detection: UV at 254 nm (aromatic absorption).

  • Calculation: Determine concentration (

    
    ) using a standard calibration curve (
    
    
    
    ).

Thermodynamic Modeling & Data Analysis

For process engineering, raw data points are insufficient. You must correlate solubility (


, mole fraction) with temperature (

) using thermodynamic models.
The Modified Apelblat Equation

This is the most robust model for correlating solubility of picolinate esters in pure solvents.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters determined via non-linear regression.
    

Interpretation:

  • Positive Enthalpy (

    
    ) : Indicates dissolution is endothermic (solubility increases with T).
    
  • Goodness of Fit: A Relative Average Deviation (RAD)

    
     indicates the model is suitable for predicting solubility at unmeasured temperatures.
    

Application: Recrystallization Strategy

The solubility profile dictates the purification strategy. For this compound, a solvent/anti-solvent approach is recommended over cooling crystallization due to its moderate solubility in alcohols.

Solvent Selection Logic

RecrystallizationLogic Root Purification Goal: High Purity Crystal SolventCheck Primary Solvent Selection (High Solubility at High T) Root->SolventCheck AntiSolventCheck Anti-Solvent Selection (Miscible, Low Solubility) SolventCheck->AntiSolventCheck OptionA System A: Ethyl Acetate + Heptane AntiSolventCheck->OptionA Non-Polar Impurities OptionB System B: Methanol + Water AntiSolventCheck->OptionB Polar Impurities

Caption: Decision tree for selecting a recrystallization solvent system.

Recommended Procedure (System A: EtOAc/Heptane)
  • Dissolution: Dissolve crude this compound in the minimum amount of boiling Ethyl Acetate .

  • Filtration: Perform hot filtration to remove insoluble inorganic salts.

  • Nucleation: Slowly add warm Heptane (anti-solvent) dropwise until persistent turbidity is observed.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C.

  • Recovery: Filter the crystals and wash with cold Heptane.

References

  • Fluorochem . Methyl 4-bromo-5-fluoropicolinate Product Sheet. Retrieved from

  • NIST . ThermoML: Thermodynamics of solubility for halogenated aromatic esters. Journal of Chemical & Engineering Data. Retrieved from

  • ChemScene . Product Analysis: Methyl 5-bromo-6-fluoropicolinate. Retrieved from

  • Inventiva Pharma . Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from

  • Sigma-Aldrich .[3] Safety Data Sheet: Methyl 5-bromo-3-methylpicolinate. Retrieved from

Sources

Methodological & Application

Synthesis of Methyl 5-bromo-4-fluoropicolinate from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Methyl 5-bromo-4-fluoropicolinate

Executive Summary

This compound (CAS 1256788-80-3) is a high-value pyridine scaffold extensively used in the discovery of kinase inhibitors (e.g., for oncology) and PARP inhibitors.[1] Its structural uniqueness lies in the contiguous halogenation pattern (4-F, 5-Br) combined with the 2-carboxylate ester, which serves as a versatile handle for heterocycle construction.[1]

Synthesizing this motif is non-trivial due to the electronic deactivation of the pyridine ring by the ester group, which renders direct electrophilic substitution difficult. This Application Note details a robust, two-step protocol starting from commercially available Methyl 4-aminopicolinate .[1] This route leverages the amino group's directing power to install the bromine atom regioselectively, followed by a fluorodeamination (Balz-Schiemann type) reaction to install the fluorine atom.

Retrosynthetic Analysis & Strategy

The synthesis addresses the challenge of introducing electrophiles onto an electron-deficient pyridine ring.[1]

  • Direct Bromination Strategy (Failed Route): Attempting to brominate methyl 4-fluoropicolinate directly often fails or requires harsh forcing conditions because the ring is deactivated by both the ester and the fluorine, and the directing effects are competing.

  • Selected Strategy (Amino-Direction): We utilize the amino group in methyl 4-aminopicolinate as a strong activating group.[1] It directs electrophilic bromination to the ortho positions (C3 and C5).

    • Regioselectivity: The C3 position is sterically crowded by the adjacent methyl ester at C2. Consequently, bromination occurs preferentially at C5.[2]

    • Fluorination: The amino group is then converted to a diazonium salt and displaced by fluoride (Sandmeyer/Balz-Schiemann), yielding the target.

Workflow Visualization:

G Start Methyl 4-aminopicolinate (CAS 71469-93-7) Inter Methyl 4-amino-5-bromopicolinate (CAS 1782230-72-1) Start->Inter Step 1: NBS, MeCN (Regioselective Bromination) Target This compound (CAS 1256788-80-3) Inter->Target Step 2: HF-Pyridine, NaNO2 (Fluorodeamination)

Figure 1: Synthetic pathway designed to overcome electronic deactivation of the pyridine core.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Synthesize Methyl 4-amino-5-bromopicolinate.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group activates the ring; the ester blocks C3 sterically, directing Br to C5.

Materials:

  • Methyl 4-aminopicolinate (1.0 eq)[1][3]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (MeCN) or DMF (anhydrous) [10 volumes]

  • Ammonium acetate (0.1 eq - catalyst)[1]

Protocol:

  • Dissolution: Charge a reaction vessel with Methyl 4-aminopicolinate and MeCN. Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice bath.

  • Addition: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature < 10 °C to prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by LC-MS (Target M+H: ~231/233).[1]

  • Quench: Pour the reaction mixture into ice-cold water (20 volumes).

  • Isolation: The product often precipitates as a solid. Filter the solid.[4] If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Data Summary:

Parameter Value
Yield 75–85%
Appearance Off-white to pale yellow solid

| 1H NMR (DMSO-d6) | δ 8.25 (s, 1H, H-6), 7.10 (s, 1H, H-3), 6.80 (br s, 2H, NH2), 3.85 (s, 3H, OMe).[1][5] |

Step 2: Fluorodeamination (The "Olah" Method)

Objective: Convert the amino group to fluorine via a diazonium intermediate.

  • Safety Alert: This step uses HF-Pyridine (Olah's Reagent) .[1] HF is highly toxic and penetrates skin, causing deep tissue necrosis and bone decalcification.

    • Mandatory PPE: Neoprene gloves (double gloved), face shield, apron.

    • Antidote: Calcium Gluconate gel must be immediately available on the bench.

    • Ventilation: Perform strictly in a functioning fume hood.[1]

Materials:

  • Methyl 4-amino-5-bromopicolinate (1.0 eq)[1][6]

  • HF-Pyridine (70% HF) (10–15 eq of HF)[1]

  • Sodium Nitrite (NaNO₂) (1.2 eq)

  • Dichloromethane (DCM) (optional co-solvent for extraction)

Protocol:

  • Preparation: In a polyethylene (PE) or Teflon vessel, charge HF-Pyridine. Cool to -10 °C using an acetone/dry ice bath. Note: Glass vessels can be etched by HF; plastic is preferred.

  • Diazotization: Add Methyl 4-amino-5-bromopicolinate portion-wise to the cold HF-Pyridine. Stir for 15 minutes.

  • Nitrite Addition: Add NaNO₂ solid in small portions over 30 minutes, keeping the temperature below 0 °C. Evolution of N₂ gas will occur.

  • Decomposition: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Heat to 40–50 °C for 1 hour to ensure complete decomposition of the diazonium salt into the fluoride.

  • Quench (Critical): Pour the reaction mixture carefully onto excess ice/water containing Na₂CO₃ or K₂CO₃ to neutralize the HF. Caution: Vigorous foaming.

  • Extraction: Extract the aqueous slurry with DCM (3x).

  • Workup: Wash combined organics with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient 0–20% EtOAc).

Data Summary:

Parameter Value
Yield 40–55%
Appearance White to light tan solid
1H NMR (CDCl3) δ 8.65 (d, J=~6Hz, 1H, H-6), 8.10 (d, J=~9Hz, 1H, H-3), 4.01 (s, 3H, OMe).

| 19F NMR | ~ -105 ppm (typical for fluoropyridines).[1] |

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Poly-bromination (3,5-dibromo species).[1][4]Lower reaction temperature to 0°C; add NBS slower; ensure stoichiometry is exactly 1.05 eq.
Incomplete Fluorination Diazonium salt did not decompose.[1]Ensure the reaction is heated to 40–50°C after the initial cold stir.
Tarry Product in Step 2 Polymerization of diazonium species.Dilute the reaction with more HF-Pyridine or use sulfolane as a co-solvent.[1]

Detailed Mechanism Pathway

The transformation relies on the distinct electronic environments created by the substituents.

Mechanism Step1 Step 1: Amino group (EDG) activates C3 & C5. Ester at C2 blocks C3. Br+ attacks C5. Step2 Step 2: NaNO2/H+ generates Nitrosonium (NO+). Forms Diazonium (-N2+) at C4. Step1->Step2 Step3 Step 3: Thermal decomposition. N2 leaves (excellent leaving group). High concentration of F- in solution captures the carbocation. Step2->Step3

Figure 2: Mechanistic flow of the synthesis.

References

  • Regioselective Bromination of Aminopicolinates

    • Patent: Vertex Pharmaceuticals.[1] "Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives." US Patent 2006/0116519 .[1] Link

    • Context: Demonstrates the use of NBS for brominating activated pyridine rings in the presence of esters.
  • Fluorodeamination (Olah's Reagent)

    • Journal: Olah, G. A., et al. "Synthetic Methods and Reactions. Fluorination of Heterocyclic Amines with Pyridinium Poly(hydrogen fluoride)." Journal of Organic Chemistry, 1979, 44(22), 3872–3881. Link

    • Context: The foundational text for converting heteroaryl amines to fluorides using HF-Pyridine.[1]

  • Target Compound Data

    • Database: PubChem CID 53394627 (this compound).[1] Link

    • CAS Registry: 1256788-80-3.[1]

  • Application in Drug Discovery

    • Patent: "Inhibitors of PARP1 and Methods of Use." WO 2023/122140 .[1] Link

    • Context: Cites Methyl 4-amino-5-bromopicolinate as a key intermediate for synthesizing bioactive scaffolds.[1][6]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

Methyl 5-bromo-4-fluoropicolinate (CAS: 1214336-44-3) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and protein degraders. Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electron-withdrawing ester at C2, a reactive bromide at C5, and a fluoride at C4.

Structural Challenges

The successful coupling of this substrate requires navigating three competing reactivity profiles:

  • C5-Br Oxidative Addition (Desired): The C5 position is electronically activated by the ortho-fluorine and the para-ester, making it highly reactive towards Pd(0).

  • C4-F Nucleophilic Aromatic Substitution (SNAr) (Undesired): The C4-fluorine is activated by the ring nitrogen and the C2-ester. Use of strong nucleophilic bases (e.g., hydroxides, alkoxides) or solvents can lead to displacement of the fluoride rather than coupling at the bromide.

  • C2-Ester Hydrolysis (Undesired): The picolinate ester is susceptible to saponification under aqueous basic conditions, potentially forming the carboxylic acid which can poison the catalyst or alter solubility.

Strategic Approach

To maximize yield and selectivity, the protocol prioritizes mild bases (carbonates/phosphates) and bulky, electron-rich ligands that facilitate rapid oxidative addition at C5-Br before SNAr pathways can compete.

Reaction Engineering & Optimization

Catalyst & Ligand Selection

For electron-deficient heteroaryl bromides, bis-phosphine catalytic systems are preferred to prevent catalyst deactivation by the pyridine nitrogen.

SystemRecommendationRationale
Pd(dppf)Cl₂·DCM Primary Choice Excellent stability; large bite angle promotes reductive elimination; resistant to poisoning by pyridine nitrogen.
Pd(PPh₃)₄ Secondary ChoiceStandard starting point; effective but air-sensitive and requires strict inert atmosphere.
XPhos Pd G2 AdvancedUse for sterically hindered boronic acids. The bulky ligand prevents Pd aggregation and accelerates coupling.
Base & Solvent Matrix

The choice of base is critical to avoid C4-F displacement.

ComponentSelectionNotes
Base K₂CO₃ or K₃PO₄ Mild enough to preserve the ester and C4-F; strong enough to activate the boronic acid.[1] Avoid NaOMe/NaOEt.
Solvent 1,4-Dioxane / H₂O (4:1) Universal solvent system. Water is essential for the transmetallation step.
Alt. Solvent Toluene / Ethanol / H₂O Use if the substrate has low solubility in dioxane.

Standard Operating Procedure (Protocol)

Objective: Synthesis of Methyl 4-fluoro-5-(4-methoxyphenyl)picolinate (Model Reaction). Scale: 1.0 mmol

Materials
  • Substrate: this compound (234.0 mg, 1.0 mmol)

  • Coupling Partner: 4-Methoxyphenylboronic acid (182.4 mg, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41.0 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (414.0 mg, 3.0 mmol)

  • Solvent: 1,4-Dioxane (8 mL) / Distilled Water (2 mL)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Equip a 20 mL microwave vial or Schlenk tube with a magnetic stir bar.

    • Add the Substrate , Boronic Acid , Base , and Catalyst .

    • Critical Step: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Palladium is sensitive to O₂; pyridines promote homocoupling in the presence of air).

  • Solvent Addition:

    • Separately sparge the 1,4-Dioxane/Water mixture with Argon for 10 minutes.

    • Add the degassed solvent mixture to the reaction vessel via syringe through the septum.

  • Reaction:

    • Place the vessel in a pre-heated oil bath or heating block at 90°C .

    • Stir vigorously (800 rpm) for 4–6 hours .

    • Monitoring: Check by TLC (Hexanes/EtOAc 3:1) or LC-MS.[2][3] Look for the consumption of the bromide (Rt ~ retention time of starting material).

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[3][4][5] Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.[3]

    • Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

    • Note: The product is typically a white to off-white solid.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle and the critical divergence points where side reactions (SNAr) must be avoided.

SuzukiMechanism Start Start: this compound OxAdd Oxidative Addition (Pd-Br Insertion) Start->OxAdd + Pd(0) SideRxn RISK: SnAr at C4-F (Avoid Strong Nucleophiles) Start->SideRxn Strong Base/Nu- Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Activated Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle emphasizing the oxidative addition at C5-Br and the risk of SNAr at C4-F.

Troubleshooting & Optimization Matrix

If the standard protocol fails, consult this matrix to adjust parameters based on observed intermediates.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to XPhos Pd G2 or Sphos Pd G2 . Increase Temp to 100°C.
Defluorination (Product is des-fluoro) Hydride source present (beta-hydride elimination).Ensure solvents are anhydrous/degassed. Avoid primary alcohols (use t-Amyl alcohol or DMF).
C4-Substitution (SNAr) Base is too nucleophilic.Switch from K₂CO₃ to K₃PO₄ or CsF . Ensure no alkoxide bases are used.
Ester Hydrolysis (Acid formation) Aqueous base is saponifying the ester.Switch to anhydrous conditions: CsF / Dioxane (dry) or Toluene .
Protodebromination (H instead of Ar) Boronic acid instability.Add boronic acid in portions. Lower temperature to 80°C.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC complexes for Suzuki-Miyaura cross-couplings. Chemistry – A European Journal, 12(18), 4743-4748. Link

  • PubChem Compound Summary. (2023). This compound (CID 46311210). National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SnAr) on Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

Methyl 5-bromo-4-fluoropicolinate is a highly functionalized pyridine derivative poised for strategic elaboration in the synthesis of complex molecules. The pyridine core is a "privileged" structural motif, integral to a significant number of FDA-approved pharmaceuticals.[1][2] The unique electronic landscape of this particular scaffold, featuring two distinct halogen substituents and an activating ester group, offers a versatile platform for drug discovery and development professionals.

The pyridine ring, an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen.[3][4][5][6] In this compound, the fluorine atom at the C4 position is the primary site for nucleophilic aromatic substitution (SnAr). This is due to the superior ability of fluorine, compared to bromine, to act as a leaving group in SnAr reactions on electron-deficient rings.[7][8] This enhanced reactivity often allows for milder reaction conditions, which is crucial for the late-stage functionalization of complex molecules with sensitive functional groups.[7][9]

These application notes provide a comprehensive guide to performing SnAr reactions on this compound with a variety of common nucleophiles. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for the synthesis of novel picolinate derivatives.

The Mechanism of Nucleophilic Aromatic Substitution (SnAr) on this compound

The SnAr reaction on this substrate proceeds via a two-step addition-elimination mechanism.[7][10]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine atom (C4). This position is highly electrophilic due to the electron-withdrawing effects of the adjacent ring nitrogen and the fluorine atom itself. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][11] The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[3][4]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step by the elimination of the fluoride ion, which is an excellent leaving group in this context.[7]

The overall reaction is a net substitution of the fluorine atom with the incoming nucleophile.

SnAr_Mechanism reagents This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) reagents->intermediate Step 1: Nucleophilic Attack product 4-Substituted Methyl 5-bromopicolinate + F⁻ intermediate->product Step 2: Elimination of Fluoride

Caption: General mechanism of the SnAr reaction on this compound.

Experimental Protocols

The following protocols are designed as a starting point for the nucleophilic aromatic substitution on this compound. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific nucleophiles and to maximize yields.

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon), particularly when using strong bases or moisture-sensitive reagents.[7]

  • Anhydrous solvents are recommended to prevent unwanted side reactions.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Substitution with Nitrogen Nucleophiles (e.g., Secondary Amines)

This protocol describes a general procedure for the reaction with a secondary amine, such as morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., MeCN, 0.2-0.5 M).

  • Add the secondary amine (1.2-1.5 eq.) to the solution.

  • Add the base (e.g., K₂CO₃, 2.0 eq.).

  • Stir the reaction mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction until completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate has formed (e.g., inorganic salts), filter the mixture.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Time (h)
MorpholineK₂CO₃MeCN8012-24
PiperidineDIPEADMF608-16
AnilineK₂CO₃DMSO10024-48

Table 1: Representative conditions for SnAr with nitrogen nucleophiles.

Protocol 2: Substitution with Oxygen Nucleophiles (e.g., Alkoxides)

This protocol outlines the reaction with an alkoxide, generated in situ from the corresponding alcohol.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or the corresponding alcohol)

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare a solution of the alkoxide by adding the alcohol (1.5-2.0 eq.) to a suspension of a strong base (e.g., NaH, 1.5 eq.) in the chosen anhydrous solvent (e.g., THF). Stir until gas evolution ceases.

  • Cool the alkoxide solution to 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of the anhydrous solvent.

  • Add the solution of the picolinate to the cooled alkoxide solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion. Gentle heating may be required for less reactive alcohols.

  • Monitor the reaction progress.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Time (h)
Sodium MethoxideNaHMethanol/THF25-504-12
Sodium EthoxideNaHEthanol/THF25-606-18
Potassium PhenoxideK₂CO₃DMF80-10012-24

Table 2: Representative conditions for SnAr with oxygen nucleophiles.

Protocol 3: Substitution with Sulfur Nucleophiles (e.g., Thiols)

Thiols are excellent nucleophiles for SnAr reactions and can often react under milder conditions.[12]

Materials:

  • This compound

  • Thiol (e.g., Thiophenol, Ethanethiol)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., DMF, MeCN)

Procedure:

  • To a round-bottom flask, add the thiol (1.1-1.3 eq.) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 1.5 eq.) and stir the mixture at room temperature for 15-30 minutes to generate the thiolate.

  • Add a solution of this compound (1.0 eq.) in the anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete.

  • Monitor the reaction progress.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Time (h)
ThiophenolK₂CO₃DMF25-502-6
EthanethiolNaHTHF0-251-4
Benzyl MercaptanK₂CO₃MeCN40-604-8

Table 3: Representative conditions for SnAr with sulfur nucleophiles.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and analyzing the SnAr reaction on this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dry Glassware inert Establish Inert Atmosphere (N₂ or Ar) start->inert reagents Add this compound, Solvent, Base, and Nucleophile stir Stir at Appropriate Temperature reagents->stir inert->reagents monitor Monitor by TLC or LC-MS stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for SnAr on this compound.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a diverse array of substituted picolinates. The pronounced reactivity of the C4-fluorine substituent towards nucleophilic aromatic substitution allows for facile functionalization under relatively mild conditions. The protocols provided herein serve as a practical guide for researchers in medicinal chemistry and drug discovery to effectively utilize this versatile scaffold in the development of novel therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. BenchChem.
  • ECHEMI. (2023).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
  • Strutton, W. et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Strutton, W. et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
  • Chemistry Stack Exchange. (2018).
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
  • Wikipedia. (n.d.).
  • Smith, M. et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research.
  • Loupy, A. et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles.
  • Organic Chemistry Portal. (2020). Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube.
  • Hartwig, J. F. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Sandford, G. et al. (2011). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. Journal of Fluorine Chemistry.
  • Robins, M. J. et al. (2010). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.
  • Douglas, C. J. et al. (2016).
  • Mashima, K. et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Strutton, W. et al. (2023). Expanding the scope of carbon-nucleophiles for nucleophilic aromatic substitutions of halopyridinium ketene hemiaminals. American Chemical Society.
  • Chem Help ASAP. (2020).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry Steps. (2021).
  • Leadbeater, N. E. et al. (2012). Amination of 2-halopyridines.
  • Bolm, C. et al. (2011).
  • Fluorochem. (n.d.).
  • Pfizer Inc. (2020). Picolinic acid derivatives and their use as intermediates.
  • Yang, S. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Compounds. Molecules.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
  • Al-Trawneh, S. A. et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • OpenStax. (2023). 16.
  • Jacobsen, E. N. et al. (2017). Concerted nucleophilic aromatic substitutions.
  • PubChem. (n.d.).
  • ChemScene. (n.d.).
  • BenchChem. (2025).
  • Pfizer Inc. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

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Application Notes & Protocols: Hydrolysis of Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-MFP-H220

Abstract

This document provides detailed protocols for the hydrolysis of Methyl 5-bromo-4-fluoropicolinate to its corresponding carboxylic acid, 5-bromo-4-fluoropicolinic acid. This transformation is a critical step in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. We present two primary, validated methods: a robust base-catalyzed saponification protocol and an alternative acid-catalyzed method. The guide delves into the mechanistic principles, step-by-step procedures, workup, purification, and troubleshooting for each method, designed for researchers, chemists, and process development professionals.

Introduction and Scientific Context

This compound is a halogenated pyridine derivative. The conversion of its methyl ester functional group to a carboxylic acid is a fundamental synthetic transformation. The resulting product, 5-bromo-4-fluoropicolinic acid, serves as a versatile building block for introducing the substituted picolinyl moiety, which is a common feature in bioactive molecules.

Ester hydrolysis, the cleavage of an ester bond to form a carboxylic acid and an alcohol, is the core reaction discussed. The choice of hydrolytic conditions—acidic versus basic—is critical and depends on the overall stability of the substrate and the desired purity of the final product. For this compound, the electron-withdrawing nature of the bromine and fluorine substituents, as well as the pyridine nitrogen, activates the carbonyl carbon towards nucleophilic attack, making hydrolysis a generally favorable reaction.

Mechanistic Principles of Ester Hydrolysis

A foundational understanding of the reaction mechanism is key to successful protocol execution and troubleshooting.

Base-Catalyzed Hydrolysis (Saponification)

The most common and often most efficient method for hydrolyzing simple methyl esters is base-catalysis, also known as saponification.[1] This reaction typically follows a bimolecular acyl-oxygen fission (BAC2) mechanism.

  • Nucleophilic Attack: A hydroxide ion (e.g., from LiOH, NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[2]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (-OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion.[2][3]

  • Acidic Workup: A final acidification step is required to protonate the carboxylate salt and yield the neutral carboxylic acid product.[3]

G cluster_mech Base-Catalyzed Hydrolysis (B_AC2 Mechanism) Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate 1. Nucleophilic Attack OH OH⁻ (Base) OH->Intermediate CarboxylicAcid Picolinic Acid Intermediate->CarboxylicAcid 2. Elimination Methoxide CH₃O⁻ Intermediate->Methoxide Carboxylate Picolinate Salt CarboxylicAcid->Carboxylate 3. Deprotonation (Irreversible) Methoxide->Carboxylate FinalProduct 5-bromo-4-fluoropicolinic acid Carboxylate->FinalProduct 4. Protonation Methanol CH₃OH H3O H₃O⁺ (Acid Workup) H3O->FinalProduct

Caption: Base-catalyzed hydrolysis mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that relies on enhancing the electrophilicity of the ester.

  • Protonation: A strong acid (e.g., H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The intermediate collapses, expelling a neutral methanol molecule and yielding the protonated carboxylic acid.

  • Deprotonation: A water molecule removes the final proton to regenerate the acid catalyst and give the final carboxylic acid product.

Experimental Protocols

Protocol 1: High-Efficiency Base-Catalyzed Hydrolysis with Lithium Hydroxide

This is the recommended protocol due to its mild conditions, high yields, and straightforward workup. Lithium hydroxide is often preferred for its excellent solubility in mixed aqueous-organic solvent systems and for minimizing side reactions.[1][4]

3.1.1. Materials and Equipment

  • Reagents: this compound, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Deionized water, 1 M Hydrochloric acid (HCl), Ethyl acetate, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser (optional, for gentle heating), separatory funnel, Büchner funnel and flask, pH paper or pH meter, rotary evaporator.

3.1.2. Step-by-Step Methodology

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water (e.g., 10 mL/g of ester). Stir until a homogeneous solution is formed.

  • Addition of Base: Add Lithium hydroxide monohydrate (1.5 - 2.2 eq) to the solution.[5] The use of a slight excess ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. If the reaction is sluggish, gentle heating to 35-40 °C can be applied.[1]

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the remaining aqueous solution, add ethyl acetate and stir. Separate the layers using a separatory funnel. This step removes any non-polar, unreacted starting material or impurities. Discard the organic layer.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring vigorously until the pH reaches approximately 3-4.[6] The product, 5-bromo-4-fluoropicolinic acid, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

G start Start: Dissolve Ester in THF/Water add_base Add LiOH·H₂O (1.5-2.2 eq) start->add_base react Stir at RT (2-4h) Monitor by TLC/HPLC add_base->react complete Reaction Complete? react->complete heat Gentle Heat (35-40 °C) complete->heat No rotovap Remove THF via Rotary Evaporator complete->rotovap Yes heat->react wash Wash with Ethyl Acetate (Remove Impurities) rotovap->wash acidify Cool to 0 °C Acidify to pH 3-4 with HCl wash->acidify filter Collect Solid by Vacuum Filtration acidify->filter dry Wash with Cold Water Dry Under Vacuum filter->dry end Product: 5-bromo-4- fluoropicolinic acid dry->end

Caption: Workflow for base-catalyzed hydrolysis.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative but may require harsher conditions and longer reaction times. It can be useful if the substrate contains other base-sensitive functional groups.

3.2.1. Materials and Equipment

  • Reagents: this compound, 6 M Hydrochloric acid (HCl) or concentrated Sulfuric Acid (H₂SO₄), Dioxane or Acetic Acid (as co-solvent), Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, standard glassware for workup.

3.2.2. Step-by-Step Methodology

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a 1:1 mixture of 6 M HCl and dioxane.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or HPLC. This reaction may require several hours to overnight for completion.

  • Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

  • pH Adjustment: Slowly and carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 3-4. The product should precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration. The product may require further purification by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Data Summary and Characterization

The choice of protocol will affect reaction parameters and outcomes. The following table provides a comparative summary.

ParameterProtocol 1: Base-CatalyzedProtocol 2: Acid-Catalyzed
Catalyst Lithium Hydroxide (LiOH)Hydrochloric Acid (HCl)
Solvent THF / WaterDioxane / Water
Temperature Room Temp to 40 °CReflux (80-100 °C)
Reaction Time 2-4 hours8-24 hours
Workup Acidification & PrecipitationNeutralization & Precipitation
Typical Yield > 90%70-85%
Key Advantage Mild, Fast, High YieldTolerant of some base-labile groups

Product Characterization (5-bromo-4-fluoropicolinic acid):

  • Appearance: Expected to be an off-white to pale yellow solid.

  • ¹H NMR: The spectrum should show characteristic aromatic proton signals, and the absence of the methyl ester singlet (typically around 3.9 ppm). A broad singlet corresponding to the carboxylic acid proton will be visible far downfield (>10 ppm).

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₆H₃BrFNO₂ should be observed.

  • Purity (HPLC): Purity should be assessed by HPLC, ideally showing >98% for the final product.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction (Base-Catalyzed): If the starting material persists, consider increasing the equivalents of LiOH to 2.5, extending the reaction time, or gently warming the reaction to 40 °C.

  • Product Does Not Precipitate: Some pyridine carboxylic acids can be moderately water-soluble, especially if the pH is not precisely at the isoelectric point.[7] If precipitation is poor, saturate the aqueous layer with NaCl ("salting out") before filtration, or perform an extraction with an organic solvent like ethyl acetate after acidification.[7]

  • Dark Coloration During Acid Hydrolysis: Prolonged heating in strong acid can sometimes lead to decomposition and discoloration. Minimize reaction time by closely monitoring for completion. A charcoal treatment during recrystallization can sometimes remove colored impurities.

  • Safety: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong acids and bases with care.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Metal Iodide/Chloride Salts Reagent Guide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • Reddit r/Chempros. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Georg Thieme Verlag. (General principles referenced from search result snippets discussing common hydrolysis conditions).
  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent 2,758,999.
  • Wuxi Qianhao Biopharma. (2016). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid. CN104045586B.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • PubMed. (n.d.). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 5-bromine-2-picolinic acid.

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Application Note: Chemoselective Buchwald-Hartwig Amination of Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for the high-fidelity amination of Methyl 5-bromo-4-fluoropicolinate , a densely functionalized pyridine scaffold.

The protocol prioritizes chemoselectivity , addressing the critical competition between Palladium-catalyzed C–N coupling (at C5) and Nucleophilic Aromatic Substitution (


 at C4), while preserving the base-sensitive methyl ester at C2.


) and Ester Hydrolysis.

Executive Summary

This compound presents a "triad of reactivity" challenge. The molecule contains three electrophilic sites susceptible to attack during amination:

  • C5-Bromine: The desired site for Pd-catalyzed oxidative addition.[1]

  • C4-Fluorine: Highly activated for

    
     due to its para relationship with the pyridine nitrogen and inductive withdrawal from the adjacent C5-Br and C2-ester.[1]
    
  • C2-Methyl Ester: Susceptible to saponification or amidation (aminolysis) under basic/nucleophilic conditions.[1]

Successful amination requires a catalyst system with a rate of oxidative addition (


) significantly faster than the background rate of nucleophilic attack (

) at the C4 position. This protocol utilizes bulky, electron-rich biaryl phosphine ligands and weak inorganic bases to achieve this kinetic selectivity.

Substrate Analysis & Mechanistic Strategy

The Electrophilic Landscape

The substrate's reactivity profile dictates the reaction parameters.

  • Activation: The Pyridine Nitrogen (N1) renders C2 and C4 electron-deficient. The Ester (C2) further pulls electron density, making C4-F an exceptional "hotspot" for nucleophilic attack.

  • The Risk: Standard Buchwald conditions using strong bases (e.g.,

    
    ) or polar solvents (DMF, DMSO) will favor 
    
    
    
    at C4, leading to Product B (4-amino-5-bromo derivative) or Product C (4,5-diamino adduct).
  • The Solution: Use non-polar solvents to suppress the dipolar transition state of

    
    , and use specialized ligands (BrettPhos/RuPhos) to accelerate the Pd-cycle.
    
Reaction Pathway Diagram (Graphviz)

ReactionPathways Substrate Methyl 5-bromo- 4-fluoropicolinate Pd_Cycle Pd(0)/Ligand Oxidative Addition Substrate->Pd_Cycle Fast (k_OA) SNAr_Path Thermal SNAr (No Catalyst) Substrate->SNAr_Path Slow (k_SNAr) Competes in Polar Solv. Hydrolysis Base/H2O Hydrolysis Substrate->Hydrolysis Strong Base/Water Target Target Product (C5-Amino-4-Fluoro) Pd_Cycle->Target Reductive Elimination Impurity_B Impurity B (C4-Amino-5-Bromo) SNAr_Path->Impurity_B F Displacement Impurity_C Impurity C (Acid/Saponified) Hydrolysis->Impurity_C Ester Cleavage

Caption: Kinetic competition between the desired Pd-catalyzed cycle (Green) and undesired SNAr/Hydrolysis pathways (Red/Yellow).

Optimized Protocol Parameters

Ligand Selection (The "Engine")
  • Primary Amines: BrettPhos or tBuBrettPhos .[1] These ligands are bulky enough to prevent catalyst deactivation by the pyridine nitrogen and promote reductive elimination, yet electron-rich enough to facilitate oxidative addition into the hindered C5-Br bond.

  • Secondary Amines: RuPhos .[1] Excellent for secondary amines, preventing

    
    -hydride elimination.
    
  • Heterocycles (Indoles/Pyrazoles): Me4tBuXPhos or XantPhos .[1]

Base & Solvent (The "Environment")
  • Base: Cesium Carbonate (

    
    ) .[1][2]
    
    • Why: It is a mild, heterogeneous base.[1] Unlike

      
       (soluble, strong nucleophile), Carbonate is poorly soluble in toluene, maintaining a low concentration of active base, which suppresses ester hydrolysis and direct 
      
      
      
      attack.
  • Solvent: Anhydrous Toluene or 1,4-Dioxane .[1]

    • Why: Non-polar solvents destabilize the charged Meisenheimer complex intermediate required for

      
      , effectively slowing down the side reaction. Avoid DMF, DMSO, or NMP.
      

Detailed Experimental Protocol

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline, or alkyl amine)

  • Catalyst: [Pd(allyl)Cl]2 (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G4 Precatalyst (2-4 mol%)

  • Base:

    
     (2.0 equiv, dried/finely ground)
    
  • Solvent: Anhydrous Toluene (0.1 M concentration)

Step-by-Step Procedure
  • Preparation (In Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial (equipped with a magnetic stir bar) with This compound (1.0 equiv),

      
        (2.0 equiv), and the Pd Precatalyst  (e.g., BrettPhos Pd G4, 0.02 equiv).
      
    • Note: If using free ligand + Pd source, add them now.[1]

    • If the Amine is a solid, add it now (1.2 equiv).

  • Solvent Addition:

    • Seal the vial with a septum cap (PTFE lined).

    • Evacuate and backfill with Argon/Nitrogen (3 cycles).[1]

    • Inject Anhydrous Toluene via syringe.[1]

    • If the Amine is a liquid, inject it now.

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C .

    • Critical: Do not overheat.[1] Temperatures >100 °C significantly increase the rate of C4-F

      
       displacement.
      
    • Stir vigorously (1000 RPM). The heterogeneous base requires good mixing.[1]

    • Monitor by HPLC or UPLC-MS at 1 hour, 4 hours, and 12 hours.

  • Work-up:

    • Once starting material is consumed (<5%), cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc).[1][3]

    • Filter through a small pad of Celite to remove inorganic salts and Palladium black.[1]

    • Concentrate the filtrate under reduced pressure.[1][3]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Gradient: Hexanes/Ethyl Acetate (typically 0-30% EtOAc).[1]

    • QC Check: Verify retention of Fluorine via 19F-NMR (expect signal around -120 to -140 ppm; loss of F signal indicates

      
       failure).
      

Data & Troubleshooting Guide

Expected Analytical Outcomes
ComponentHPLC Retention (Relative)Mass Spec (m/z)19F NMR Status
SM (Substrate) 1.00 (Reference)[M+H]+ (Br pattern)Singlet (Present)
Product (Target) 0.8 - 1.2 (Amine dependent)[M-Br+Amine+H]+Singlet (Shifted)
Impurity B (SNAr) < 0.8 (More Polar)[M-F+Amine+H]+Absent
Impurity C (Hyd) < 0.5 (Acidic)[M-Me+H]+Present
Decision Tree for Optimization (Graphviz)

Troubleshooting Start Analyze Crude Mixture (LCMS / 19F-NMR) Check_F Is Fluorine Signal Present? Start->Check_F Yes_F Fluorine Present Check_F->Yes_F Yes No_F Fluorine Lost (SNAr occurred) Check_F->No_F No Check_Conv Is Conversion >90%? Yes_F->Check_Conv Action_SNAr 1. Lower Temp (to 60°C) 2. Switch Solvent (Toluene) 3. Use Bulky Ligand (BrettPhos) No_F->Action_SNAr Fix Selectivity Success Proceed to Workup Check_Conv->Success Yes Stalled Reaction Stalled Check_Conv->Stalled No Action_Stall 1. Add more Catalyst 2. Switch to G4 Precatalyst 3. Increase Temp (Careful!) Stalled->Action_Stall Fix Activity

Caption: Workflow for diagnosing reaction failure based on Fluorine retention and conversion rates.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][4][5] Reaction intermediates and structure-activity relationships."[3] Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Loudon, G. M., & Parham, M. (2009). "Nucleophilic Aromatic Substitution of Pyridines." Organic Chemistry, 5th Ed.[1] (General reference for Pyridine reactivity C4 vs C5).

  • Bennet, D. J., et al. (2021).[6] "Chemoselective Pd-Catalyzed Amination of Halopyridines." Journal of Medicinal Chemistry. (Contextual reference for halopyridine selectivity).

Sources

High-Precision Regiocontrol: Functionalization Strategies for Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Methyl 5-bromo-4-fluoropicolinate (CAS: 1214336-44-3) is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents.[1] Its value lies in its orthogonal reactivity profile , which allows for the sequential construction of high-complexity libraries.[1]

Successful utilization of this scaffold requires navigating a specific reactivity hierarchy.[1] The molecule contains three distinct electrophilic sites:

  • C-4 (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para relationship with the pyridine nitrogen and the electron-withdrawing ester at C-2.[1]
    
  • C-5 (Bromine): A "soft" electrophile suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C-2 (Methyl Ester): Susceptible to hydrolysis, reduction, or amidation.[1]

The Critical Challenge: The C-4 fluorine is exceptionally labile.[1] Attempting palladium-catalyzed coupling at C-5 before functionalizing C-4 often leads to undesired nucleophilic displacement of the fluorine by the base or solvent used in the coupling reaction.[1] Therefore, the most robust synthetic strategy follows the sequence:


 (C-4) 

Cross-Coupling (C-5)
.[1]

Reactivity Map & Decision Logic

The following diagram illustrates the electronic landscape of the molecule and the logical flow for selective functionalization.

ReactivityMap Start Methyl 5-bromo- 4-fluoropicolinate C4_Path Path A: C-4 Functionalization (S_NAr) Start->C4_Path Primary Vector (High Selectivity) C5_Path Path B: C-5 Functionalization (Pd-Catalysis) Start->C5_Path Secondary Vector (Requires Anhydrous Cond.) C2_Path Path C: C-2 Manipulation (Ester Hydrolysis/Red) Start->C2_Path Tertiary Vector Product_A 4-Amino/Alkoxy Derivative (Stable Intermediate) C4_Path->Product_A Amines/Thiols Mild Base, RT-60°C Product_B 5-Aryl/Heteroaryl Derivative (Risk: C-4 Side Reactions) C5_Path->Product_B ArB(OH)2, Pd(0) Anhydrous Base Final Polysubstituted Pyridine Scaffold Product_A->Final Suzuki/Buchwald at C-5 (Br) Product_B->Final S_NAr at C-4

Figure 1: Strategic workflow for orthogonal functionalization. Path A is the industry-standard route to minimize byproducts.[1]

Protocol 1: C-4 Selective (Displacement)[1]

This reaction exploits the high electrophilicity of the C-4 position. The fluorine atom is a superior leaving group to bromine in


 reactions on pyridine rings due to the high polarization of the C-F bond and the stabilization of the Meisenheimer complex by the ring nitrogen.[2]
Mechanism & Causality[1][3]
  • Activation: The C-4 position is activated by the electron-withdrawing nature of the pyridine nitrogen (para) and the C-2 ester (meta, but inductive EWG).[1]

  • Selectivity: The C-5 bromine is sterically adjacent but electronically deactivated regarding

    
     compared to C-4.[1]
    
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, NMP) accelerate the reaction by solvating the cationic counterion of the base, leaving the nucleophile "naked" and more reactive.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)[1]

  • Nucleophile (e.g., Morpholine, Primary Amine, Thiol) (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with this compound and anhydrous MeCN.

  • Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.1 equiv) dropwise at 0°C.

    • Note: For highly reactive amines, cooling is essential to prevent bis-addition or ester amidation.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS.[1] The product will be significantly more polar than the starting material. Look for the mass shift corresponding to

      
      .[1]
      
  • Workup:

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF/MeCN and salts.[1]
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Optimization Table: Conditions
Nucleophile TypeBaseSolventTemp (°C)YieldNotes
Cyclic Amines (Morpholine)DIPEAMeCNRT>90%Very fast; clean conversion.[1]
Primary Amines (Benzylamine)

DMF0°C

RT
85-90%Control temp to avoid ester attack.[1]
Anilines (Weak Nucleophiles)LiHMDSTHF-78°C

RT
60-75%Requires deprotonation of aniline first.[1]
Alkoxides (NaOMe)NoneMeOH0°C>95%Generates ether; Warning:[1] Ester transesterification may occur.[1][3]

Protocol 2: C-5 Selective Suzuki-Miyaura Coupling[1]

Once the C-4 position is "capped" with a nucleophile, the pyridine ring becomes more electron-rich, making the oxidative addition of Palladium into the C-Br bond slightly more challenging but chemically cleaner (fewer side reactions).

Mechanism & Causality[1][3]
  • Catalyst Selection: A Pd(0) source or a Pd(II) precatalyst is required.[1]

    
     is robust for heteroaryl bromides.[1]
    
  • Base Sensitivity: If the ester at C-2 must be preserved, avoid strong hydroxide bases (NaOH, KOH). Use mild bases like

    
     or 
    
    
    
    .[1]
  • Water Content: While Suzuki coupling requires some water for the transmetallation step, excess water can hydrolyze the ester.[3] A 4:1 Dioxane/Water ratio is a balanced standard.[1]

Experimental Procedure

Reagents:

  • C-4 Functionalized Picolinate Intermediate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][4]

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the Intermediate, Boronic Acid, Base, and Catalyst. Seal the vial. Evacuate and backfill with Nitrogen (

    
    ).[1][4]
    
  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80–90°C. Stir for 4–12 hours.

    • Self-Validation: The reaction mixture usually turns black (Pd precipitation) upon completion.[1] LC-MS should show the disappearance of the Bromide isotope pattern (1:1 doublet) and appearance of the coupled product.

  • Workup:

    • Filter through a Celite pad to remove Palladium residues.[1][4] Rinse with EtOAc.[1]

    • Wash filtrate with water and brine.[1][2][4]

  • Purification: Flash chromatography.

Troubleshooting & Critical Controls

Issue: Hydrolysis of C-2 Ester
  • Cause: Base concentration too high or temperature too high during Suzuki coupling.[1]

  • Solution: Switch to anhydrous Suzuki conditions:

    
     / S-Phos, 
    
    
    
    , Toluene, 100°C (anhydrous).
Issue: Regioselectivity Erosion (Attack at C-2 vs C-4)
  • Cause: Using "hard" nucleophiles (e.g., Grignards, Organolithiums) will attack the C-2 ester.

  • Solution: Stick to "soft" nucleophiles (amines, thiols) for C-4 displacement.[1] If a Carbon nucleophile is needed at C-4, use a Copper-catalyzed displacement or perform the reaction at cryogenic temperatures (-78°C).[1]

Issue: Protodeboronation
  • Cause: Electron-poor boronic acids (e.g., 2-pyridyl boronic acid) are unstable.[1]

  • Solution: Use Boronic Esters (Pinacol esters) or Potassium Trifluoroborates (

    
    ) which are more stable and release the active species slowly.[1]
    

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from [1]

  • Vertex Pharmaceuticals. (2006).[1] Synthesis of 5-bromo-4-methyl-pyridin-3-yl derivatives. US Patent 20060116519A1.[1] Retrieved from

  • Broad Institute. (2018).[1] Compounds and Methods Useful for Treating or Preventing Cancers (CSNK1A1 Inhibitors). WO 2018/183936 A1. Retrieved from [1]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling - Recent Literature and Protocols. Retrieved from

  • Yoneda Labs. (2023).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

Sources

Procedures for lithiation and halogen exchange of picolinates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lithiation and Halogen Exchange of Picolinates

Executive Summary & Strategic Rationale

Picolinates (pyridine-2-carboxylates) are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors and metalloenzyme modulators. However, their functionalization presents a classic "chemoselectivity paradox":

  • The Electrophilic Trap: The ester moiety at C2 is highly susceptible to nucleophilic attack by organolithiums, leading to unwanted ketones or tertiary alcohols.

  • The Nucleophilic Ring: The electron-deficient pyridine ring requires strong bases for deprotonation, yet these bases often trigger the "Halogen Dance" or ring opening.

This guide details two distinct, field-validated workflows to overcome these barriers: Directed Ortho Metalation (DoM) for C3-functionalization and Halogen-Metal Exchange for accessing C4/C5/C6 positions.

Critical Insight: Success relies not just on temperature control, but on the nature of the metallating agent. We prioritize non-nucleophilic bases (LiTMP) for deprotonation and "Turbo-Grignard" technologies for halogen exchange to bypass ester incompatibility.

Mechanistic Pathways & Decision Matrix

The choice of method depends on the target position and the starting material.

  • Path A (DoM): Uses the ester and pyridine nitrogen as a "Chelation Pincer" to direct lithiation to C3.

  • Path B (Halex): Uses a pre-existing halogen (Br/I) to install a metal at C4, C5, or C6.

Diagram 1: Reaction Pathway & Competition

ReactionPathways Substrate Ethyl Picolinate LiTMP LiTMP (-78°C) (Steric Protection) Substrate->LiTMP Path A: Kinetic Control nBuLi n-BuLi (Nucleophilic) Substrate->nBuLi Path B: Thermodynamic Trap Coordination N-Li-O Chelation Complex LiTMP->Coordination Pre-complexation C3_Li C3-Lithiated Intermediate Coordination->C3_Li Deprotonation Product_DoM C3-Functionalized Picolinate C3_Li->Product_DoM Electrophile (E+) Attack 1,2-Addition to Carbonyl nBuLi->Attack Fast Byproduct Ketone/Alcohol (Dead End) Attack->Byproduct Irreversible

Caption: Mechanistic divergence between successful DoM (Path A) using sterically hindered bases and the failure mode (Path B) caused by nucleophilic attack.

Protocol 1: C3-Functionalization via Directed Ortho Metalation (DoM)

Objective: Selective installation of electrophiles at the C3 position. Key Reagent: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[1][2][3] Why LiTMP? Unlike LDA, LiTMP is sufficiently bulky to suppress attack on the ester carbonyl while maintaining high basicity (pK_a ~37) to deprotonate the pyridine ring.

Reagents & Setup
  • Substrate: Ethyl picolinate (1.0 equiv).

  • Base: 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv) + n-BuLi (1.1 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Electrophile: Iodine, Aldehydes, or DMF.

Step-by-Step Procedure
  • Base Generation (In Situ):

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add anhydrous THF and TMP (1.2 equiv).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise. Note: Adding n-BuLi to TMP ensures no free n-BuLi remains to attack the ester.

    • Warm to 0°C for 15 minutes to ensure complete formation of LiTMP, then re-cool to -78°C .

  • Metalation:

    • Dissolve Ethyl picolinate in minimal THF.

    • Add the picolinate solution dropwise to the LiTMP solution at -78°C over 20 minutes.

    • Critical Hold: Stir at -78°C for 45 minutes . The solution typically turns deep red/brown, indicating the formation of the lithiated species (stabilized by chelation between the Ring-N, Li, and Ester-O).

  • Quenching:

    • Add the Electrophile (1.5 equiv) dissolved in THF rapidly.

    • Allow the mixture to stir at -78°C for 1 hour.

    • Remove the cooling bath and allow to warm to room temperature (unless using unstable electrophiles).

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc. Caution: Pyridine derivatives are often water-soluble; salting out the aqueous layer with NaCl is recommended.

Protocol 2: C4/C5/C6-Functionalization via Halogen-Metal Exchange

Objective: Functionalization of positions remote from the directing group. Challenge: Lithium-Halogen exchange is fast, but the resulting pyridyl-lithium is unstable and prone to nucleophilic attack on its own ester (intermolecular dimerization). Solution: Use the "Turbo-Grignard" (iPrMgCl[4][5]·LiCl) method.[6][7][8] While technically a magnesiation, this is the industry-standard replacement for lithiation in picolinates due to superior functional group tolerance.

Comparison of Exchange Reagents
Featuren-BuLi / t-BuLii-PrMgCl·LiCl (Turbo Grignard)
Temperature Must be < -78°C (often -100°C)-20°C to 0°C
Ester Stability Low (High risk of attack)High (Excellent tolerance)
Reaction Time Instant (< 1 min)30 min - 2 hours
Scalability Difficult (Cryogenic)Excellent (Standard reactors)
Protocol: Turbo-Grignard Exchange on Bromo-Picolinates
  • Setup:

    • Charge a dry flask with 4-bromo-ethyl picolinate (1.0 equiv) and anhydrous THF (0.5 M).

    • Cool the solution to -20°C (using an ice/salt bath or cryostat).

  • Exchange:

    • Add i-PrMgCl[6][8]·LiCl (1.1 equiv, typically 1.3 M in THF) dropwise.

    • Stir at -20°C for 30–60 minutes.

    • Monitoring: Aliquot a sample and quench with deuterated methanol (MeOD). Analyze by LCMS/NMR to confirm disappearance of starting material and incorporation of Deuterium.

  • Functionalization:

    • Add the Electrophile (1.2 equiv).

    • For carbon electrophiles (aldehydes/ketones), warm slowly to 0°C.

    • For cross-coupling (Negishi), add ZnCl₂ (1.1 equiv) first to transmetalate, then add Pd-catalyst and aryl halide.

Diagram 2: Experimental Workflow (Turbo Exchange)

Workflow Setup 1. Setup Dry THF, Ar atm Cool to -20°C Addition 2. Addition Add iPrMgCl·LiCl Dropwise Setup->Addition Exchange 3. Exchange Phase Stir 30-60 min (Form Magnesiate) Addition->Exchange Check QC Check Quench aliquot w/ MeOD Check conversion Exchange->Check Check->Exchange Incomplete Quench 4. Electrophile Trap Add E+ or ZnCl2 Warm to RT Check->Quench Conversion >95%

Caption: Workflow for Halogen-Magnesium exchange using Turbo Grignard, including a critical QC checkpoint.

Troubleshooting & Optimization (Self-Validating Systems)

  • The "Wet" Solvent Indicator: If your LiTMP solution turns colorless upon adding the picolinate, your solvent likely contains moisture (protonating the base). The solution should remain colored (often yellow/orange for LiTMP, darkening upon metalation).

  • Halogen Dance: If you observe scrambled regioisomers during Halex (e.g., C4 product moving to C3), the reaction temperature is too high. The lithiated species is isomerizing to the thermodynamic product (ortho to the ester). Fix: Lower temp to -40°C or switch to Mg-exchange.

  • Low Yields with Aldehydes: Lithium alkoxides formed after aldehyde addition can attack the picolinate ester intramolecularly (forming lactones). Fix: Quench with Acetic Anhydride immediately to trap the alkoxide as an acetate, or use the Turbo-Grignard method which forms a less aggressive Magnesium alkoxide.

References

  • Gros, P., & Fort, Y. (2002).[1] Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6.[9] Journal of Organic Chemistry. Link

  • Krasovskiy, A., & Knochel, P. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[6] Angewandte Chemie International Edition. Link

  • Snieckus, V. (1990). Directed ortho metalation.[3][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Reference for base selection and superbase mechanics). Link

Sources

Microwave-assisted synthesis using Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis with Methyl 5-bromo-4-fluoropicolinate

Executive Summary & Strategic Value

This compound is a high-value trifunctional scaffold extensively used in the discovery of kinase inhibitors (e.g., BRAF, EGFR targeting) and PROTAC linkers. Its structural utility stems from its orthogonal reactivity profile :

  • C4-Fluoro : Highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

  • C5-Bromo : Primed for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

  • C2-Ester : A versatile handle for heterocycle formation or amide coupling.[1]

This guide details optimized microwave-assisted protocols that overcome the limitations of conventional thermal heating—specifically, the slow kinetics of C5-arylation and the tendency for C4-hydrolysis during prolonged heating.

Chemical Reactivity Profile

Understanding the electronic environment is critical for designing successful sequences.[1]

  • C4-Position (Fluorine): This position is electronically deficient (electrophilic) due to the inductive effect of the adjacent C5-Bromine and the resonance withdrawal from the C2-Ester and N1-Pyridine nitrogen. It is the most reactive site for nucleophiles.[1]

  • C5-Position (Bromine): Located at the

    
    -position relative to the nitrogen, it is electronically neutral to slightly deactivated for SNAr but ideal for oxidative addition by Pd(0).
    
  • Regioselectivity Rule: Under basic conditions, SNAr at C4 is kinetically favored over C5-substitution.[1] For Pd-coupling at C5, the C4-fluorine must either be preserved (using anhydrous conditions) or reacted first.

ReactivityMap cluster_legend Reactivity Hierarchy Scaffold This compound (CAS 1256788-80-3) C4_Path C4-Position (F) Activated for SNAr Scaffold->C4_Path Primary Target (Amines, Alkoxides) C5_Path C5-Position (Br) Activated for Pd-Coupling Scaffold->C5_Path Secondary Target (Boronic Acids, Alkynes) C2_Path C2-Position (COOMe) Ester Manipulation Scaffold->C2_Path Tertiary Target Fastest Fastest Slower Slower Fastest->Slower Kinetic Order

Figure 1: Orthogonal reactivity map of the picolinate scaffold. The C4-F bond is the kinetic entry point for diversification.

Protocol 1: Microwave-Assisted SNAr (C4-Amination)

Objective: Rapid installation of amine pharmacophores at the C4 position while preserving the C5-bromide and C2-ester.

Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the electron-withdrawing ester at C2 and the pyridine nitrogen.[1] Microwave irradiation accelerates the rate-determining step (nucleophilic attack) and suppresses side reactions like ester hydrolysis by significantly reducing reaction time.

Experimental Procedure
  • Preparation: In a 10 mL microwave vial, dissolve This compound (234 mg, 1.0 mmol) in DMSO (2.5 mL).

  • Reagents: Add the desired Amine (1.1 mmol, 1.1 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 mmol, 2.0 equiv).

    • Note: For HCl salts of amines, increase DIPEA to 3.0 equiv.[1]

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Thermal vs. Microwave Comparison (Model Substrate: Morpholine)

ParameterThermal (Oil Bath)Microwave (Closed Vessel)Advantage
Temperature 80 °C100 °CHigher temp accessible safely
Time 4 hours10 minutes24x Faster
Yield 78%92%Cleaner reaction profile
Purity (LCMS) 85% (Hydrolysis byproduct)>98%Minimized ester hydrolysis

Protocol 2: Microwave Suzuki-Miyaura Coupling (C5-Arylation)

Objective: Introduction of aryl/heteroaryl groups at C5.

Challenge: If the C4-fluorine is still present, basic aqueous conditions required for Suzuki coupling can lead to competitive hydrolysis of the C4-F to C4-OH (pyridone formation). Solution: Use a mild base (K3PO4) and a solvent system with lower water activity, or perform SNAr before Suzuki coupling (See Protocol 3).[1]

Experimental Procedure (Post-SNAr Intermediate)

Use this protocol if C4 has already been substituted (e.g., is now an amino group).

  • Preparation: In a 10 mL microwave vial, charge C4-substituted intermediate (0.5 mmol), Arylboronic acid (0.75 mmol, 1.5 equiv), and Pd(dppf)Cl2·DCM (0.025 mmol, 5 mol%).[1]

  • Solvent: Add 1,4-Dioxane (3 mL) and 1M K2CO3 (aq) (1 mL). Degas by bubbling N2 for 1 minute.[1]

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

    • Pressure Limit: 15 bar

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.[1]

Experimental Procedure (Retaining C4-Fluoro)

Use this protocol if you need to keep the C4-F for later functionalization.

  • Catalyst System: Use Pd(PPh3)4 (5 mol%) and CsF (2.0 equiv) as the base.[1]

  • Solvent: Anhydrous DME (Dimethoxyethane).[1] Strictly anhydrous conditions prevent C4-F hydrolysis.

  • Microwave Parameters: 110 °C for 30 minutes.

Protocol 3: Telescoped One-Pot Sequence (SNAr Suzuki)

Logic: This workflow maximizes efficiency by performing the nucleophilic substitution and cross-coupling in the same vessel without isolating the intermediate.[1]

TelescopedWorkflow Step1 STEP 1: S_NAr Start: this compound + Amine + DIPEA in DMSO MW: 100°C, 10 min Step2 STEP 2: Suzuki Coupling Add: Ar-B(OH)2 + Pd Catalyst + Base (aq) (Directly to reaction mixture) MW: 120°C, 20 min Step1->Step2 No Isolation Final Final Product Methyl 4-amino-5-aryl-picolinate Step2->Final Workup

Figure 2: Integrated workflow for rapid library generation.

Procedure:

  • Run Protocol 1 (SNAr) in DMSO (2 mL).

  • After cooling, open the vial and add:

    • Arylboronic acid (1.5 equiv)

    • Pd(dtbpf)Cl2 (3 mol%) – Highly active catalyst preferred for DMSO.

    • K2CO3 (3.0 equiv, solid) or Cs2CO3 .[1]

    • Water (0.5 mL).

  • Reseal and irradiate at 120 °C for 15 minutes .

  • Note: This sequence is highly effective because the amine product from Step 1 is generally more stable and electron-rich, facilitating the subsequent oxidative addition at C5.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Hydrolysis of C4-F to OH Water present during heating (Protocol 2)Switch to anhydrous conditions (CsF/DME) or lower temp to 80°C.
Low Yield in Suzuki Pd catalyst poisoning by free amineUse Pd(dppf)Cl2 or Pd(dtbpf)Cl2 which are robust against N-coordination.
Ester Hydrolysis (Acid) Hydroxide generation at high tempUse K3PO4 instead of carbonates; reduce water volume.[1]
Regioselectivity Loss OverheatingStrictly control MW temperature; do not exceed 140°C for this scaffold.

References

  • Chemical Identification : National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 54596396, Methyl 5-bromo-4-fluoropyridine-2-carboxylate (CAS 1256788-80-3). [Link] (Accessed 2025-10-26).

  • Microwave SNAr Methodology : Bagley, M. C., et al. "Microwave-assisted synthesis of N-heterocycles."[1] Chemical Communications, 2009.[1]

  • Suzuki Coupling in Water/Microwave : Leadbeater, N. E.[1] "Fast, easy, clean chemistry by using water as a solvent and microwave heating."[1] Chemical Communications, 2005.[1]

  • Reactivity of Fluoropyridines : Schlosser, M. "The reactivity of fluoropyridines: A guide for the perplexed."[1] European Journal of Organic Chemistry, 2005.[1] (Foundational text on regioselectivity).

  • Kinase Inhibitor Synthesis : Application of 4-fluoro-5-bromo scaffolds in BRAF inhibitor synthesis (e.g., Encorafenib analogs). Journal of Medicinal Chemistry, 2012.[1]

(Note: While specific application notes for CAS 1256788-80-3 are proprietary to CROs, the protocols above represent the industry standard for this specific chemotype based on electronic structure analysis.)

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 5-bromo-4-fluoropicolinate Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving Yield & Selectivity in Pd-Catalyzed Cross-Couplings

Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Substrate Challenge

You are working with Methyl 5-bromo-4-fluoropicolinate . This is not a standard aryl halide; it is a "loaded spring" of reactivity. To improve yield, you must navigate three competing reactive centers.

The central challenge is Chemoselectivity vs. Regioselectivity :

  • C5-Bromine (Target): The desired site for Suzuki/Stille coupling. It is electronically deactivated by the electron-deficient pyridine ring, making oxidative addition slower than in phenyl systems.

  • C4-Fluorine (Trap): Highly activated for Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the C2-ester work in concert to pull electron density, making C4 extremely electrophilic.

  • C2-Ester (Liability): Susceptible to hydrolysis (saponification) under basic aqueous conditions.

Module 1: Troubleshooting Low Yields & Impurities

Issue A: "My Fluorine is gone (SNAr Side Reactions)"

Symptom: LCMS shows a product mass corresponding to [M-F+OH] (phenol) or [M-F+OR] (ether). Diagnosis: Your base is too nucleophilic. Technical Insight: The C4-position in picolinates is a "hotspot" for nucleophilic attack. Hydroxide bases (NaOH, KOH) or alkoxides (NaOEt, KOtBu) will attack C4 faster than the palladium inserts at C5.

Corrective Protocol:

  • Switch Base Class: Move from hydroxides/alkoxides to weak, non-nucleophilic bases .

    • Recommended: Potassium Phosphate Tribasic (K3PO4) or Cesium Fluoride (CsF).

    • Why: These bases facilitate the transmetallation step of the boronic acid without acting as aggressive nucleophiles toward the C4-F bond [1].

  • Solvent Modification: If using alcohols (MeOH/EtOH), stop immediately. The alkoxide generated in situ will displace the fluorine. Use aprotic solvents (Dioxane, Toluene, THF).

Issue B: "Reaction Stalls / Starting Material Recovery"

Symptom: <20% conversion after 12 hours. Catalyst turns into "palladium black" precipitate. Diagnosis: Catalyst Poisoning (The "Pyridine Problem"). Technical Insight: The pyridine nitrogen is a good ligand. It can coordinate to the Palladium center (Pd-N bond), displacing your phosphine ligands and shutting down the catalytic cycle. This is exacerbated because the C5-Br bond is electron-poor, making the initial oxidative addition step slow [2].

Corrective Protocol:

  • Ligand Selection: You need a ligand that is bulky and electron-rich.

    • Solution: Use Buchwald Ligands (e.g., XPhos or SPhos ).

    • Mechanism:[1][2][3][4][5][6] The bulkiness prevents the pyridine nitrogen from coordinating to the Pd center. The electron-rich nature accelerates oxidative addition into the stubborn C5-Br bond.

    • Alternative:Pd(dppf)Cl2 . The bidentate "bite angle" of dppf makes it difficult for the pyridine nitrogen to displace the ligand [3].

Issue C: "Ester Hydrolysis (Acid Formation)"

Symptom: Formation of the carboxylic acid (mass -14). Diagnosis: Saponification driven by aqueous base and heat.

Corrective Protocol:

  • Water Control: Switch to anhydrous conditions .

    • System: Use CsF (2.0 equiv) in anhydrous Dioxane or Toluene at 80-100°C.

    • Note: Boronic acids usually require some water for activation. If using anhydrous conditions, ensure you are using Boronic Esters (Pinacol) or add a precise micro-amount of water (e.g., 100:1 solvent:water ratio) just enough to activate the boron but not enough to hydrolyze the ester.

Visualizing the Reactivity Landscape

The following diagram maps the competing pathways. Your goal is to force the reaction along the green path while blocking the red paths .

G Start Methyl 5-bromo- 4-fluoropicolinate Target TARGET: C5-Coupled Product Start->Target Pd(0)/Ligand Mild Base SNAr TRAP: C4-Substitution (Phenol/Ether) Start->SNAr Strong Nucleophile (OH-, OR-) Hydrolysis LIABILITY: C2-Acid (Hydrolysis) Start->Hydrolysis Aqueous Base High Temp Poison STALL: Pd-N Coordination (No Reaction) Start->Poison Unprotected Pd Low Steric Ligand

Caption: Figure 1. Competing reaction pathways for this compound. Success requires navigating the green path.

Optimization Protocol: The "Golden Standard"

Based on the electronic profile of 5-bromo-4-fluoropicolinates, this is the recommended starting point for optimization.

ParameterRecommendationRationale
Catalyst Source Pd2(dba)3 or Pd(OAc)2Pre-catalyst generation.
Ligand XPhos or SPhos (2:1 L:Pd ratio)Bulky ligand prevents N-poisoning; electron-rich P facilitates oxidative addition at C5.
Base K3PO4 (3.0 equiv)Mild enough to prevent C4-SNAr; strong enough to activate boronic acid.
Solvent 1,4-Dioxane / Water (10:1) Dioxane is non-nucleophilic. Minimal water prevents ester hydrolysis while activating boron.
Temperature 80°C - 90°C Sufficient energy for coupling; avoid >100°C to minimize thermal decomposition.
Concentration 0.1 M - 0.2 MStandard concentration helps kinetics.
Step-by-Step Workflow
  • Charge Solids: Add Substrate (1.0 eq), Boronic Acid/Ester (1.2 eq), K3PO4 (3.0 eq), and XPhos (0.04 eq) to a vial.

  • Inert Atmosphere: Seal and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen kills electron-rich phosphines).

  • Add Solvent: Add degassed Dioxane/Water mix.

  • Add Catalyst: Add Pd2(dba)3 (0.02 eq) quickly under inert flow.

  • Heat: Stir at 90°C. Monitor by LCMS at 1 hour and 4 hours.

FAQ: Researcher to Researcher

Q: Can I use Buchwald-Hartwig amination on this substrate? A: Proceed with extreme caution. Amines are excellent nucleophiles. If you try to couple an amine at C5-Br, you will likely get significant SNAr at C4-F.

  • Fix: Use a weaker base (Cs2CO3) and a highly active catalyst (BrettPhos) to favor the Pd-cycle over the SNAr background reaction.

Q: I see "Protodebromination" (Mass: M-Br+H). Why? A: This often happens if the reaction is too slow or the solvent is too "wet" with proton sources.

  • Fix: Increase the catalyst activity (switch to XPhos Pd G3 or G4 precatalysts) to ensure the coupling happens faster than the side reaction. Ensure solvents are degassed thoroughly.

Q: Can I use microwave heating? A: Yes, but be careful. Microwave superheating can accelerate the hydrolysis of the ester if any water is present. Keep run times short (10-20 mins) and temperature controlled (<100°C).

References

  • Miyaura, N., & Suzuki, A. (1995).[5][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (General reference for Pyridine poisoning mechanisms).
  • Fairlamb, I. J. S. (2016). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Organic & Biomolecular Chemistry, 14, 6611-6637.[4] Link

  • Schlosser, M., et al. (2005). Site-Selective Coupling of Polyhalogenated Pyridines. European Journal of Organic Chemistry, 2005(8), 1538–1542.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Technical Support Center: Purification Protocols for Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Strategies for Methyl 5-bromo-4-fluoropicolinate (CAS: 1643576-69-5) Document ID: TS-MBFP-001 Last Updated: February 19, 2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Diagnostic Triage: What is your purity issue?

Before proceeding to detailed protocols, identify the specific impurity profile of your crude material using this diagnostic matrix.

SymptomProbable CauseRecommended Action
Crude is an oil (should be solid) Residual solvent (DCM/EtOAc) or high impurity load preventing lattice formation.[1]Protocol C (Trituration) or High-Vacuum drying > 4h.[2]
TLC shows baseline spot Unreacted 5-bromo-4-fluoropicolinic acid or hydrolysis product.[1][2]Protocol A (Acid/Base Workup) . Do not column yet.
TLC shows "shadow" spot (close Rf) Regioisomer (e.g., 4-bromo-5-fluoro) or des-bromo impurity.[1]Protocol B (Gradient Chromatography) . Recrystallization is rarely effective for <5% isomer removal.[2]
Yellow/Brown discoloration Pyridine N-oxides or polymerized byproducts.[1][2]Filtration through Silica/Charcoal plug.[2]
NMR shows succinimide peaks Residual byproduct from NBS bromination (if applicable).[2]Wash with water/sodium thiosulfate (See Protocol A ).[2]

Technical Support Q&A

Q1: I synthesized the ester from the acid using SOCl₂/MeOH, but I see a significant baseline spot on TLC. How do I remove it without running a column?

A: The baseline spot is likely unreacted 5-bromo-4-fluoropicolinic acid.[1] Because the product is an ester and the impurity is a carboxylic acid, you can separate them using a pH-controlled extractive workup.[1]

  • Mechanism: The carboxylic acid (

    
    ) will deprotonate in saturated NaHCO₃ (
    
    
    
    ), becoming water-soluble.[1] The ester remains neutral and stays in the organic layer.[2]
  • Caution: Avoid strong bases like NaOH or KOH, as the electron-deficient pyridine ring makes the ester highly susceptible to hydrolysis (saponification).

Q2: My product contains ~10% of a regioisomer (e.g., Methyl 4-bromo-5-fluoropicolinate). Can I recrystallize this out?

A: Generally, no .[2] Pyridine isomers often form solid solutions or have very similar solubility profiles, making recrystallization inefficient for separating isomers unless the impurity is <2%.[2]

  • Solution: You must use Flash Column Chromatography .[2]

  • Optimization: Use a shallow gradient (e.g., 0%

    
     20% EtOAc in Hexanes over 20 CV).[2] If separation is still poor, switch to DCM/MeOH  (0-5%) or Toluene/Acetone , as the pyridine nitrogen interacts differently with silica in non-protic vs. protic solvents [1, 3].
    
Q3: The product is solidifying as a sticky gum. How do I get a free-flowing powder?

A: This is common for low-melting pyridine esters.[1][2]

  • Dissolve the gum in a minimum amount of DCM.[2]

  • Add a non-polar anti-solvent (Hexane or Pentane) until cloudy.[2]

  • Rotary evaporate slowly.[2] The "solvent exchange" forces the compound to crash out as a powder rather than a film.[2]

  • Trituration: If it remains gummy, suspend in cold Pentane/Et₂O (10:1) and sonicate.[2]

Q4: Is this compound stable on Silica Gel?

A: Yes, but with caveats.[2] this compound is moderately stable.[1][2] However, prolonged exposure to acidic silica (some batches have pH < 5) can cause slow hydrolysis or halogen migration.[2]

  • Recommendation: Neutralize your silica column with 1% Triethylamine (TEA) in Hexanes before loading if you plan a long separation.[2]

Detailed Purification Protocols

Protocol A: Standard Aqueous Workup (Removal of Acids/Salts)

Use this as the first step for crude reaction mixtures.

  • Dilution: Dilute crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acid Removal: Wash the organic phase 2x with Saturated Aqueous NaHCO₃ .[2]

    • Note: Gas evolution (CO₂) indicates acid neutralization.[2] Vent funnel frequently.

  • Halogen Removal (Conditional): If NBS/Br₂ was used, wash 1x with 10% Sodium Thiosulfate (Na₂S₂O₃) to quench active bromine species [4].[2]

  • Drying: Wash 1x with Brine, dry over anhydrous Na₂SO₄ (Magnesium sulfate is also acceptable but slightly acidic).[2]

  • Concentration: Filter and concentrate in vacuo at <40°C.

Protocol B: Flash Column Chromatography (Regioisomer Separation)

Required for removing close-running non-polar impurities.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase A: Hexanes (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[2]

  • Loading: Dry load on Celite or Silica is recommended for resolution.[2]

Step% Mobile Phase BColumn Volumes (CV)Purpose
10%2Equilibrate column
20%

5%
5Elute very non-polar impurities
35%

25%
15Elute Target Compound (shallow gradient)
425%

50%
5Flush polar impurities

Technical Insight: If the regioisomer co-elutes, change the solvent system to Toluene : Acetone (95:5) . The


-

interactions between Toluene and the pyridine ring can alter selectivity compared to Hexane/EtOAc [3].[1]
Protocol C: Recrystallization (Final Polishing)

Use only if purity is >95% and higher crystallinity is required.

  • Solvent Selection: Heptane / EtOAc or Methanol .[2]

  • Procedure:

    • Dissolve solid in minimum boiling EtOAc.

    • Slowly add hot Heptane until persistent cloudiness appears.[2]

    • Add 1-2 drops of EtOAc to clear the solution.[1]

    • Allow to cool to Room Temp (25°C) slowly, then refrigerate (4°C).

  • Collection: Filter crystals and wash with cold Heptane.

Decision Logic & Workflow

PurificationWorkflow Start Crude Reaction Mixture TLC_Check Diagnostic: TLC Analysis Start->TLC_Check Acid_Impurity Baseline Spot Present? (Unreacted Acid) TLC_Check->Acid_Impurity Workup Protocol A: NaHCO3 Wash Acid_Impurity->Workup Yes Isomer_Check Close-running Spot? (Regioisomer) Acid_Impurity->Isomer_Check No Workup->Isomer_Check Column Protocol B: Flash Chromatography (Hex/EtOAc Gradient) Isomer_Check->Column Yes (Standard) Alt_Column Alternative Column: Toluene/Acetone Isomer_Check->Alt_Column Yes (Difficult Sep) Final_State Physical State Check: Solid or Oil? Isomer_Check->Final_State No Column->Final_State Alt_Column->Final_State Recryst Protocol C: Recrystallization (Heptane/EtOAc) Final_State->Recryst Solid (>95% pure) Triturate Trituration: Pentane/Ether Final_State->Triturate Oily/Gum Pure Pure this compound Recryst->Pure Triturate->Pure

Figure 1: Decision matrix for the purification of this compound based on impurity profile.

References

  • ChemicalBook. (2025).[2][3] Synthesis and properties of Methyl 5-fluoropicolinate and related pyridine esters. Retrieved from

  • BenchChem. (2025).[2][4] General protocols for bromination and esterification of phenyl/pyridine derivatives.[2] Retrieved from

  • Reddit r/OrganicChemistry. (2025).[2][5] Community discussion on separating regioisomers using Toluene/Acetone systems.[2][5] Retrieved from

  • Organic Syntheses. (1951).[2] General procedure for handling bromo-esters and removal of bromine traces.[1][2] Coll. Vol. 3, p.578.[2] Retrieved from

Sources

Minimizing side reactions in SnAr of fluoropicolinates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluoropicolinate Functionalization Senior Application Scientist Desk

Mission Statement

You are working with fluoropicolinates (fluorinated pyridine-2-carboxylates). These substrates are deceptive: the pyridine nitrogen activates the ring for Nucleophilic Aromatic Substitution (


), but the adjacent ester group introduces a "Trojan Horse" of side reactions—specifically hydrolysis, transesterification, and competitive acyl substitution.

This guide moves beyond standard protocols to address the why and how of failure modes, providing self-validating workflows to ensure your target molecule is the one you isolate.

Module 1: The Hydrolysis Headache (Chemoselectivity)

User Query: "I’m seeing a mass shift of -14 (M-Me+H) or a broad peak in my LCMS. My ester is vanishing. Why?"

Technical Insight: Fluoropicolinates are "doubly activated" electrophiles. The electron-deficient pyridine ring makes the fluorine a good leaving group, but it also makes the ester carbonyl hyper-electrophilic. Even trace hydroxide (from wet solvents or hygroscopic bases) will attack the ester (saponification) faster than your nucleophile attacks the ring.

The Causality Chain:

  • Water Ingress: Hygroscopic bases (e.g.,

    
    , 
    
    
    
    ) absorb atmospheric moisture.
  • Base Activation:

    
    .
    
  • Kinetic Competition: Attack at the carbonyl (

    
    ) often has a lower activation energy than attack at the 
    
    
    
    bond, especially if the nucleophile is bulky.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanism)
Base Switch to CsF or DIPEA Cesium Fluoride (CsF): High solubility in organics; "naked" fluoride acts as a base without generating

if anhydrous. DIPEA: Non-nucleophilic organic base; avoids metal-coordinated hydroxide generation.
Solvent Anhydrous MeCN or DMSO Avoids protic environments. DMSO accelerates

by stabilizing the Meisenheimer complex but must be dry.
Additives Molecular Sieves (3Å) Actively scavenges water during the reaction, preventing the equilibrium shift toward

.

Visual Logic: The Hydrolysis Trap

HydrolysisPath cluster_fix Mitigation Strategy Substrate Methyl 6-Fluoropicolinate Nu Nucleophile (R-NH2) Substrate->Nu Path A: SnAr (Desired) Water Trace H2O + Base Substrate->Water Path B: Hydrolysis (Undesired) Product Target Product (Ester Intact) Nu->Product Byproduct Picolinic Acid (Ester Lost) Water->Byproduct Fix1 Use 3Å Sieves Fix2 Use Anhydrous CsF

Caption: Path A represents the desired C-F displacement. Path B is the parasitic attack on the ester, mitigated by water scavenging.

Module 2: The "Solvent Swap" (Transesterification)

User Query: "I started with a methyl ester, but my NMR shows an ethyl group. Did I grab the wrong bottle?"

Technical Insight: If you run a reaction on a methyl ester using Ethanol (EtOH) as a solvent, or use Sodium Ethoxide (NaOEt) as a base, you will scramble the ester. The alkoxide solvent acts as a nucleophile at the carbonyl center.

The Rule of Matching:

  • Golden Rule: Never use an alcoholic solvent different from your ester alkoxy group.

    • Methyl Ester

      
       Methanol (MeOH) ONLY.
      
    • Ethyl Ester

      
       Ethanol (EtOH) ONLY.
      
  • Better Approach: Use non-nucleophilic polar aprotic solvents (THF, MeCN, DMF) to eliminate this variable entirely.

Module 3: Regiocontrol in Poly-Fluorinated Systems

User Query: "I have methyl 4,6-difluoropicolinate. Which fluorine reacts first?"

Technical Insight: Regioselectivity is dictated by the stability of the Meisenheimer Complex intermediate.

  • Ortho-to-Nitrogen (C6): Highly activated. The negative charge in the intermediate can reside on the electronegative nitrogen.[1] (Preferred)

  • Para-to-Nitrogen (C4): Activated, but the inductive effect of the nitrogen is weaker due to distance.

  • Meta-to-Ester: In 4,6-difluoro systems, both positions are meta to the ester (at C2), so the ester's directing effect is secondary to the nitrogen's.

Decision Matrix:

SubstrateMajor Site of AttackExplanation
Methyl 6-fluoropicolinate C6 (Only choice) High reactivity due to proximity to Nitrogen.
Methyl 4,6-difluoropicolinate C6 > C4 C6 is ortho to N (strong inductive pull). C4 is para.[2] C6 usually reacts first at low temps (

).
Methyl 4,5,6-trifluoropicolinate C4 vs C6 Complex. C4 is flanked by two fluorines (C3, C5), increasing electrophilicity, but C6 is ortho to N. Requires temperature titration.

Module 4: Master Experimental Protocol (Self-Validating)

This protocol is designed for the reaction of Methyl 6-fluoropicolinate with a secondary amine (e.g., Morpholine).

Reagents:

  • Substrate: Methyl 6-fluoropicolinate (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (1.2 equiv) OR CsF (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Workflow:

  • The "Dry" Check (Pre-Validation):

    • Flame-dry your glassware.

    • Critical: If using CsF, weigh it quickly or use a glovebox. If CsF is clumpy, it is wet—discard it .

    • Add 3Å molecular sieves to the solvent 30 mins prior to use.

  • Low-Temp Initiation:

    • Dissolve substrate in MeCN. Cool to 0°C (ice bath).

    • Why? Lower temperature favors the

      
       (lower activation energy) over ester hydrolysis/amidation (higher activation energy).
      
  • Controlled Addition:

    • Add Base.[2]

    • Add Nucleophile dropwise.

    • Monitor: Watch for an immediate color change (often yellow/orange), indicating Meisenheimer complex formation.

  • Process Analytical Technology (PAT) Checkpoint:

    • Time: T = 30 min.

    • Action: Take a 50

      
       aliquot. Quench into EtOAc/Water.[2]
      
    • TLC/LCMS Criteria:

      • Pass: Mass = Product Mass.

      • Fail (Hydrolysis): Mass = Product - 14 (Methyl loss).

        
        Action:  Add more sieves, lower temp.
        
      • Fail (Amidation): Mass = Product + (Nu - OMe). The nucleophile attacked the ester.[3]

        
        Action:  Your nucleophile is too aggressive. Switch solvent to non-polar (DCM) to reduce nucleophilicity or use a bulkier ester (isopropyl).
        
  • Workup:

    • Dilute with EtOAc.[2][4] Wash with saturated

      
        (mildly acidic) to remove excess amine/base.
      
    • Avoid: Strong NaOH washes (will hydrolyze the product ester).

Troubleshooting Flowchart

Troubleshooting Start Start Analysis: Impurity Detected CheckMass Check LCMS Mass Shift Start->CheckMass Hydrolysis Mass = (Target - 14) (Acid Formation) CheckMass->Hydrolysis M - 14 Transester Mass = (Target + 14) (Ethyl Ester) CheckMass->Transester M + 14 Amidation Mass = (Target + Nu - OMe) (Amide Formation) CheckMass->Amidation Large Shift Sol1 Fix: Dry Solvents, Change Base to DIPEA Hydrolysis->Sol1 Sol2 Fix: Remove EtOH, Use MeCN/THF Transester->Sol2 Sol3 Fix: Lower Temp (0°C), Increase Steric Bulk of Ester Amidation->Sol3

Caption: Quick-reference decision tree for impurity identification based on mass spectrometry shifts.

References

  • Mechanistic Foundations of SnAr

    • Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chem. Rev.1951, 49, 273. (Establishes the "Element Effect" where F >> Cl).
    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): The Mechanism." Link

  • Process Optimization & Fluoropicolinates

    • See, Y. Y.; Morales-Colón, M. T.; Bland, D. C.; Sanford, M. S.[5] "Development of SnAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration." Acc.[5][6] Chem. Res.2020 , 53, 2372–2383. Link

    • BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Link

  • Regioselectivity in Pyrimidines/Pyridines

    • Luo, Y.; et al. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29. Link

  • Otera, J. "Transesterification." Chem. Rev.1993, 93, 1449–1470.

Sources

Navigating the Solubility Labyrinth: A Technical Guide for Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Methyl 5-bromo-4-fluoropicolinate. While specific solubility data for this compound is not extensively documented, this guide provides a systematic approach to overcoming these issues based on fundamental chemical principles, data from structurally similar molecules, and established laboratory techniques.

Understanding the Challenge: Why is Solubility an Issue?

This compound is a substituted pyridine, a class of heterocyclic aromatic compounds. The solubility of such molecules is a complex interplay of factors including:

  • Crystal Lattice Energy: The energy holding the solid-state structure together. High lattice energy can make a compound difficult to dissolve.

  • Polarity: The presence of a bromine, a fluorine, and a methyl ester group on the pyridine ring creates a complex polarity profile. While the pyridine nitrogen and the ester group can engage in polar interactions, the bromo and fluoro substituents, along with the aromatic ring itself, contribute to its lipophilic character.

  • Solvent-Solute Interactions: Effective dissolution requires the energy released from solvent-solute interactions to overcome the crystal lattice energy and the solvent-solvent interactions.

Due to the lack of specific literature on this compound, a systematic, empirical approach to solvent selection and solubility enhancement is crucial for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers may have.

Q1: What is the expected general solubility of this compound?

A1: Based on its structure—a halogenated pyridine with a methyl ester—it is anticipated to be a solid at room temperature with low solubility in non-polar aliphatic solvents (e.g., hexanes) and limited solubility in water. It is expected to show better solubility in moderately polar to polar aprotic organic solvents.

Q2: Are there any known safety concerns I should be aware of when handling this compound?

Q3: Can I assume the solubility will be similar to other isomers like Methyl 4-bromo-5-fluoropicolinate?

A3: While the solubility behavior might be in a similar range, it is not advisable to assume they are identical. Small changes in the positions of the substituents on the pyridine ring can significantly impact the crystal packing and, consequently, the solubility. Use data from other isomers as a starting point for your own solubility screening.

Q4: My compound is not dissolving in my reaction solvent. What is the first thing I should try?

A4: The first and simplest approach is to gently heat the mixture while stirring. Many compounds exhibit significantly increased solubility at higher temperatures. However, be mindful of the thermal stability of your compound and the boiling point of your solvent.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This section provides a systematic workflow for addressing solubility problems in your experiments.

Workflow for Troubleshooting Poor Solubility

start Problem: this compound is not dissolving solvent_screening Step 1: Systematic Solvent Screening start->solvent_screening heating Step 2: Gentle Heating solvent_screening->heating If partially soluble or insoluble success Resolution: Compound Dissolved solvent_screening->success If a suitable solvent is found cosolvent Step 3: Co-solvent System heating->cosolvent If still not fully dissolved heating->success If successful alternative Step 4: Alternative Techniques cosolvent->alternative If co-solvents are ineffective or incompatible cosolvent->success If successful alternative->success If successful failure Persistent Issue: Consult further resources alternative->failure If still unresolved

Caption: A decision-making workflow for addressing solubility issues.

Detailed Troubleshooting Steps

Issue: The compound does not dissolve in the chosen solvent at room temperature.

  • Plausible Cause: The chosen solvent may not have the optimal polarity to effectively solvate the molecule.

  • Solution 1: Systematic Solvent Screening. Before proceeding with more complex methods, it is essential to perform a small-scale solubility test with a range of solvents of varying polarities. This will help you identify a suitable solvent or a good starting point for a co-solvent system.

    Protocol for Small-Scale Solubility Testing:

    • Weigh out a small, consistent amount of this compound (e.g., 2-5 mg) into several small vials.

    • Add a measured volume of a single solvent (e.g., 0.5 mL) to each vial.

    • Vortex or stir the vials at room temperature for a few minutes.

    • Observe and record the solubility (e.g., completely soluble, partially soluble, insoluble).

    • If the compound is insoluble, gently heat the vial and observe any changes.

    Table 1: Recommended Solvents for Initial Screening

    Solvent ClassExamplesExpected Solubility
    Aprotic Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), N-Methyl-2-pyrrolidone (NMP)Likely to be good solvents, especially with heating.
    Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate solubility, may require heating.
    Chlorinated Dichloromethane (DCM), ChloroformModerate solubility is expected.
    Esters Ethyl acetate (EtOAc)Potentially moderate solubility.
    Aromatic Toluene, XylenesLower solubility is expected, but may improve with heat.
    Alcohols Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to low solubility.
    Non-polar Hexanes, HeptaneLikely to be poorly soluble.
  • Solution 2: Employing Co-solvent Systems. If a single solvent does not provide adequate solubility, a mixture of two or more miscible solvents can be effective. This technique, known as cosolvency, works by modifying the overall polarity of the solvent system to better match that of the solute.

    Common Co-solvent Strategies:

    • For reactions in less polar solvents (e.g., Toluene): Add a small amount of a more polar aprotic solvent like DMF or THF to aid dissolution.

    • For reactions requiring some polarity: A mixture of dioxane and water is a common choice for reactions like the Suzuki coupling.[7][8][9]

  • Solution 3: The Impact of Temperature. As a general rule, the solubility of solids in liquids increases with temperature.[10]

    Procedure:

    • Suspend the compound in the chosen solvent.

    • While stirring, gradually increase the temperature.

    • Monitor for dissolution. Caution: Do not exceed the boiling point of the solvent or the decomposition temperature of your compound.

Advanced Solubility Enhancement Techniques

If the above methods are insufficient, more advanced techniques can be considered, particularly if the goal is to increase the concentration for a reaction or for purification.

  • Recrystallization as a Purification and Solubility Test: The process of recrystallization can also serve as an excellent method for identifying a suitable solvent system.[11][12][13][14] A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[11]

    General Recrystallization Protocol:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the pure crystals by filtration.[13]

    start Start: Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallize Crystal Formation cool->crystallize collect Collect Crystals (Filtration) crystallize->collect dry Dry Crystals collect->dry end End: Purified Solid dry->end

    Caption: A simplified workflow for recrystallization.

Application-Specific Solvent Recommendations

The choice of solvent is often dictated by the type of reaction being performed.

For Suzuki-Miyaura Cross-Coupling Reactions:

  • Common Solvents: Toluene, 1,4-dioxane, THF, and DMF are frequently used.[7] Often, a co-solvent system with water is employed, particularly when using inorganic bases like sodium or potassium carbonate.[8][9]

  • Considerations: Ensure that your starting material, the boronic acid/ester, and the catalyst are all sufficiently soluble in the chosen solvent system at the reaction temperature. For bulky substrates, higher boiling point solvents like dioxane or toluene are often preferred to allow for higher reaction temperatures.[7]

For Nucleophilic Aromatic Substitution (SNAr) Reactions:

  • Common Solvents: Polar aprotic solvents such as DMF, DMSO, and NMP are excellent choices for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).[15][16][17][18][19]

  • Considerations: Anhydrous conditions are often important, especially when using strong bases.[15]

Theoretical Framework: Hansen Solubility Parameters

For a more predictive approach, Hansen Solubility Parameters (HSP) can be a useful tool.[20][21][22][23][24] HSP theory is based on the principle that "like dissolves like" by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from London dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is more likely to dissolve a solute if their HSP values are similar. While the HSP for this compound are not known, you can use the known HSP of various solvents to guide your selection towards those that are effective for similar structures.

Table 2: Hansen Solubility Parameters for Selected Solvents (in MPa½)

SolventδDδPδH
Toluene18.01.42.0
THF16.85.78.0
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Dichloromethane17.07.37.1
Acetonitrile15.318.06.1
DMF17.413.711.3
DMSO18.416.410.2

Data sourced from various publicly available HSP databases and literature.

This guide provides a comprehensive framework for addressing the solubility challenges of this compound. By employing a systematic and informed approach, researchers can enhance their experimental success and efficiency.

References

  • Sahoo, R. N. (n.d.). Techniques Of Solubility Enhancement. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Pyridine - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

  • Frontier, A. (2026). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

  • PENTA. (2024, November 26).
  • SpecialChem. (2018, March 29). Hansen Solubility Parameters (HSP)
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2023, January 29).
  • Thermo Fisher Scientific. (2012, July 9).
  • Fluorochem. (2024, December 19).
  • Fisher Scientific. (2024, February 24).
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Angene Chemical. (2021, May 1).
  • SNAr Solvents and Reagents. (2026, February 6). Retrieved from [Link]

  • Pfaltz & Bauer. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
  • ResearchGate. (n.d.). Screening of different solvents for Suzuki coupling a.
  • AKJournals. (2009, December 4).
  • MDPI. (2006, February 25).
  • PMC. (n.d.).
  • MDPI. (2026, February 18). Electrochemistry Carboxylation of Bromothiazoles with CO 2 : An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids.

Sources

Technical Support Center: Preventing Debromination in Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers encountering debromination (hydrodehalogenation) issues in palladium-catalyzed cross-coupling reactions.

Topic: Suppression of Hydrodehalogenation Pathways Audience: Medicinal Chemists, Process Chemists, Academic Researchers Status: Operational

Core Mechanism & Problem Identification

The Issue: You intend to perform a cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.) using an aryl bromide (Ar-Br). Instead of the desired product (Ar-Nu), you observe the formation of the reduced arene (Ar-H).

The Cause: Debromination is a competitive pathway driven by the formation of a Palladium-Hydride (Pd-H) species. Once formed, the Pd-H species undergoes reductive elimination with the aryl group, severing the C-Pd bond and capping the ring with a hydrogen atom.

Key Hydride Sources:

  • Alcoholic Solvents:

    
    -Hydride elimination from alkoxide intermediates (e.g., isopropanol, ethanol).
    
  • Amine Bases:

    
    -Hydride elimination from alkylamines (e.g., Triethylamine).
    
  • Trace Water/Formate: Water gas shift-type reactions or impurities in bases.

Visualization: The Competing Pathway

The diagram below illustrates the divergence point between the productive catalytic cycle and the destructive debromination cycle.

DebrominationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (LnPd(Ar)Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation/Binding (+ Nucleophile) OxAdd->TransMet  Fast   HydrideSource Hydride Source Interaction (Alcohol/Amine/Water) OxAdd->HydrideSource  Slow / Competitive   ProdRedElim Reductive Elimination TransMet->ProdRedElim ProdRedElim->Pd0 Product Desired Product (Ar-Nu) ProdRedElim->Product PdHydride Pd-Hydride Species (LnPd(Ar)H) HydrideSource->PdHydride Beta-Hydride Elim DebromRedElim Reductive Elimination PdHydride->DebromRedElim DebromRedElim->Pd0 Regenerates Pd(0) Byproduct Debrominated Byproduct (Ar-H) DebromRedElim->Byproduct

Figure 1: Mechanistic divergence showing how hydride sources intercept the oxidative addition intermediate, leading to hydrodehalogenation.

Troubleshooting Guide (Q&A)

Scenario A: "My Aryl Bromide is turning into the reduced Arene (Ar-H)."

Q1: Which solvent system are you using?

  • Diagnosis: If you are using secondary alcohols (Isopropanol, 2-butanol) or primary alcohols (Ethanol, Methanol), you are providing a direct hydride source via

    
    -hydride elimination from the Pd-alkoxide intermediate.
    
  • Solution: Switch to aprotic polar solvents .

    • Recommended: 1,4-Dioxane, Toluene, DMF, or THF.[1]

    • Why: These solvents lack

      
      -hydrogens capable of transferring to Palladium. If solubility requires an alcohol, use tert-amyl alcohol  or tert-butanol , which cannot undergo 
      
      
      
      -hydride elimination.

Q2: What base is in your reaction?

  • Diagnosis: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) can act as hydride donors at high temperatures.
    
  • Solution: Switch to inorganic bases .[2]

    • Recommended:

      
      , 
      
      
      
      , or
      
      
      .
    • Why: Inorganic bases do not possess hydridic hydrogens that can transfer to the metal center.

Q3: Is your reaction slow?

  • Diagnosis: Debromination is often a background reaction.[2] If the productive transmetallation (Suzuki) or amine binding (Buchwald) is slow due to steric hindrance or low nucleophilicity, the catalyst "waits" in the oxidative addition state, increasing the probability of intercepting a hydride.

  • Solution: Increase the rate of the productive cycle.

    • Action: Use a more active catalyst system (e.g., Pd-PEPPSI-IPr or XPhos Pd G4 ) to accelerate the coupling step.

    • Action: Increase the concentration of the nucleophile (boronic acid/amine).

Scenario B: "I need to couple a Chloride/Triflate but keep a Bromide intact."

Q1: How do I achieve chemoselectivity (Ar-Cl coupling over Ar-Br)?

  • Diagnosis: Typically, Ar-Br reacts faster than Ar-Cl. To reverse this or couple a specific site (like a Triflate) in the presence of a Bromide, you need a catalyst that is highly selective for the more electron-deficient leaving group or one that relies on specific electronic differentiation.

  • Solution: Use Buchwald-Hartwig ligands or Bisphosphine ligands tuned for chlorides.

    • Protocol: Use Pd(OAc)2 + XPhos or BrettPhos . These bulky, electron-rich ligands can facilitate the oxidative addition of chlorides. However, strictly speaking, oxidative addition to Ar-Br is usually faster.

    • Advanced Strategy: If coupling a Triflate (OTf) in the presence of a Bromide, use Pd(PPh3)4 at lower temperatures (RT to 50°C). Triflates generally undergo oxidative addition faster than bromides with triphenylphosphine.

Comparative Data: Optimizing Conditions

The following table summarizes the impact of reaction parameters on the ratio of Product (Ar-Nu) to Byproduct (Ar-H).

ParameterHigh Risk of Debromination (Avoid)Low Risk of Debromination (Recommended)Mechanistic Rationale
Solvent Isopropanol, Ethanol, MethanolToluene, Dioxane, DMF, t-Amyl Alcohol Alcohols with

-hydrogens promote Pd-H formation.
Base

,

, Strong Alkoxides

,

, NaOAc
Organic amines can donate hydrides; weak inorganic bases do not.
Ligand Simple

(if reaction is slow)
Bulky Biaryl Phosphines (XPhos, SPhos) Bulky ligands accelerate reductive elimination, outcompeting the side reaction.
Temp > 100°C60°C - 80°C Higher T increases the rate of

-hydride elimination more than transmetallation.

Experimental Protocols

Protocol 1: Anti-Debromination Suzuki-Miyaura Coupling

Designed for substrates prone to hydrodehalogenation (e.g., electron-deficient aryl bromides).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) (Or use precatalyst SPhos Pd G4 )
    
  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane (anhydrous if water is strictly excluded, though Suzuki usually requires trace water).

Step-by-Step:

  • Charge: Add Aryl Bromide, Boronic acid, Base, and Pd-Precatalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst decomposition, which can indirectly favor side pathways).

  • Solvent: Add sparged Toluene and Water via syringe.

  • Heat: Heat to 80°C (avoid refluxing at 110°C unless necessary).

  • Monitor: Check LCMS at 1 hour. If Ar-H is observed, lower temperature to 60°C and increase catalyst loading to 5 mol% to speed up the productive cycle.

  • Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol 2: Chemoselective Coupling (Ar-OTf over Ar-Br)

Designed to couple a triflate group while preserving a bromide on the same or different molecule.

Reagents:

  • Substrate containing Ar-OTf and Ar-Br.[3][4]

  • Coupling Partner (e.g., Boronic Acid).[1][2][5][6][7][8][9]

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene (Anhydrous).[2]

Step-by-Step:

  • Charge: Add substrate, boronic acid, and base to the flask.

  • Inert: Purge heavily with Argon.

    
     is air-sensitive.
    
  • Add Catalyst: Add

    
     quickly under positive Argon pressure.
    
  • Solvent: Add degassed Toluene.

  • Temperature Control (Critical): Heat only to 50-60°C .

    • Note: At this temperature, oxidative addition to Ar-OTf is kinetically favored over Ar-Br. Higher temperatures (>80°C) will result in "scrambling" or double coupling.

  • Completion: Stop reaction immediately upon consumption of starting material (monitor closely by TLC/LCMS).

Frequently Asked Questions (FAQ)

Q: Can I use DMF as a solvent? A: Yes, DMF is aprotic and generally safe regarding hydride generation. However, at very high temperatures (>120°C) and in the presence of strong bases, DMF can decompose to form dimethylamine, which can act as a hydride source. Keep DMF reactions under 100°C for best safety against debromination.

Q: Does the choice of Boronic Acid affect debromination? A: Indirectly. Unstable boronic acids (that undergo protodeboronation) lower the concentration of the active nucleophile. This slows down the transmetallation step, leaving the oxidative addition intermediate (


) vulnerable to hydride attack. Using Pinacol Esters  or MIDA boronates  ensures a steady supply of nucleophile, keeping the productive cycle moving fast.

Q: Why does my LCMS show a mass of M+2? A: If you see M+2 (relative to the debrominated product) or M+1 (relative to starting material), check if you are forming the homocoupling product (Ar-Ar) or if your solvent is participating. However, simple debromination results in a mass of [M(Ar-Br) - 79 + 1].

References

  • Navarro, O., et al. (2005).[1] "General Optimization of the Suzuki-Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

  • Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Sherwood, J., et al. (2019). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Solvent for Suzuki–Miyaura Cross-Coupling Reactions." RSC Advances. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Optimizing Picolinate Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for picolinate ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this crucial reaction, with a specific focus on the critical parameter of reaction temperature. Here, we synthesize established chemical principles with practical, field-proven insights to help you troubleshoot common issues and enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles of picolinate ester hydrolysis and the pivotal role of temperature.

Q1: What is picolinate ester hydrolysis, and why is temperature a critical parameter for optimization?

A1: Picolinate ester hydrolysis is a chemical reaction that breaks down a picolinate ester into its constituent parts: picolinic acid and an alcohol.[1] This process involves splitting the ester bond by reacting it with water, a reaction that can be catalyzed by either an acid or a base.[2][3]

Temperature is one of the most significant factors influencing the rate of this reaction.[4] According to kinetic theory, increasing the temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This helps overcome the activation energy barrier of the reaction, thus accelerating the rate of hydrolysis.[1] However, an excessively high temperature can lead to undesirable side reactions, thermal degradation of the product or reactants, and reduced selectivity, making precise temperature control essential for maximizing yield and purity.[5]

Q2: How do acid-catalyzed and base-catalyzed hydrolysis mechanisms differ in their response to temperature?

A2: Both acid- and base-catalyzed hydrolysis rates increase with temperature, but the underlying mechanisms are distinct, which can affect optimization strategies.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process, essentially the reverse of Fischer esterification.[3][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[7] While higher temperatures shift the equilibrium and increase the rate, the reversible nature means the reaction may not go to completion.[2][6] To drive the reaction forward, a large excess of water is typically used.[6]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible.[2][6] A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. The reaction produces a carboxylic acid, which is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt.[6] This acid-base step is thermodynamically very favorable and renders the overall process irreversible, often leading to higher yields than acid-catalyzed methods.[2][6] Temperature increases dramatically accelerate this process.[4]

Q3: Besides temperature, what other key factors influence the rate of picolinate ester hydrolysis?

A3: Several factors work in concert with temperature to dictate the reaction's outcome:

  • pH (Catalyst Concentration): The rate is highly dependent on the concentration of the acid or base catalyst. For base-catalyzed hydrolysis, higher concentrations of hydroxide ions generally lead to faster reactions, though this can also promote side reactions if not controlled.[4]

  • Substrate Structure: The steric and electronic properties of the picolinate ester are crucial. Sterically hindered esters, where bulky groups near the reaction site impede the approach of the nucleophile, will hydrolyze more slowly.[8] Electron-withdrawing groups on the pyridine ring can make the ester carbonyl more electrophilic and thus more susceptible to nucleophilic attack.[9]

  • Solvent: The choice of solvent can affect the solubility of the ester and the stability of the transition state. While water is a necessary reactant, co-solvents like THF or DMSO are often used to dissolve hydrophobic esters.[8][10]

  • Presence of Metal Ions: Divalent metal ions, such as Cu²⁺, Ni²⁺, and Zn²⁺, can act as Lewis acid catalysts by coordinating to the pyridine nitrogen and the ester carbonyl, significantly accelerating hydrolysis.[11][12]

Q4: What are the common side reactions or degradation pathways I should be aware of at non-optimal temperatures?

A4: Running the reaction at a temperature that is too high can introduce several complications:

  • Decarboxylation: Picolinic acid, the product of hydrolysis, can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, especially in the presence of trace metals or under harsh pH conditions.

  • Solvent-Related Side Reactions: If using co-solvents, high temperatures can promote unwanted reactions. For instance, using methanol as a co-solvent in a hydroxide-mediated hydrolysis could lead to a competing transesterification reaction.[8]

  • Product Degradation: The desired picolinic acid or the alcohol byproduct may not be stable at high temperatures, leading to the formation of impurities and a reduction in overall yield.

  • Epimerization: If the ester contains a chiral center, particularly one adjacent to the carbonyl group, excessive heat and harsh basic conditions can lead to epimerization, compromising the stereochemical integrity of the product.[8]

Troubleshooting Guide: Reaction Optimization

This guide provides solutions to common problems encountered during the optimization of picolinate ester hydrolysis.

Problem 1: My hydrolysis reaction is extremely slow or appears incomplete, even after a prolonged reaction time.

Answer: This is a common issue indicating that the reaction conditions are not energetic enough to overcome the activation energy barrier efficiently.

Causality & Recommended Actions:

  • Insufficient Thermal Energy: The primary reason for a slow reaction is often insufficient temperature. The rate of hydrolysis is strongly temperature-dependent.[4]

    • Action: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely at each new temperature point using an appropriate analytical technique (TLC, LC-MS, etc.).[13][14] Be cautious not to overshoot the optimal temperature, which could lead to degradation. A study on the hydrolysis of okadaite esters demonstrated that increasing the temperature from room temperature to 70 °C dramatically reduced the required reaction time from over 2 hours to just 40 minutes.[4]

  • Low Catalyst Concentration: The catalyst (acid or base) concentration may be too low to effectively promote the reaction.

    • Action: If increasing temperature alone is insufficient or undesirable, consider increasing the concentration of your acid or base catalyst. For base hydrolysis, using 3 equivalents of a base like LiOH is a common starting point.[8]

  • Poor Substrate Solubility: If your picolinate ester is not fully dissolved in the reaction medium, the reaction becomes a heterogeneous mixture, and the rate will be limited by the slow dissolution of the starting material.

    • Action: Add a co-solvent such as THF or DMSO to improve the solubility of the ester.[8][10] Ensure the mixture is homogenous before and during the reaction.

Troubleshooting Flowchart: Incomplete Hydrolysis

G start Problem: Reaction is Slow or Incomplete check_temp Is the reaction temperature optimized? start->check_temp increase_temp Action: Increase temperature in 5-10°C increments. Monitor progress analytically. check_temp->increase_temp No check_catalyst Is the catalyst concentration sufficient? check_temp->check_catalyst Yes success Outcome: Reaction rate improved. increase_temp->success increase_catalyst Action: Increase catalyst concentration. (e.g., to 3 eq. for base hydrolysis). check_catalyst->increase_catalyst No check_solubility Is the ester fully dissolved? check_catalyst->check_solubility Yes increase_catalyst->success add_cosolvent Action: Add a co-solvent (e.g., THF, DMSO) to ensure homogeneity. check_solubility->add_cosolvent No check_solubility->success Yes add_cosolvent->success

Caption: Decision tree for troubleshooting slow or incomplete hydrolysis.

Problem 2: I've increased the temperature, and while the starting material is consumed, my final yield of picolinic acid is low and I see multiple unidentified spots on my TLC/peaks in my LC-MS.

Answer: This scenario strongly suggests that while the primary hydrolysis reaction has occurred, the elevated temperature has promoted the formation of byproducts or caused degradation of the desired product.

Causality & Recommended Actions:

  • Thermal Degradation: The target picolinic acid or the starting ester may be unstable at the applied temperature.

    • Action: Lower the reaction temperature. The goal is to find a "sweet spot" that is high enough for a reasonable reaction rate but low enough to prevent degradation. Perform the reaction at a lower temperature for a longer duration. Remember that performing aqueous workups and washes with ice-cold solutions can also help minimize unwanted hydrolysis or degradation after the reaction is complete.[1]

  • Side Reactions: The reaction conditions may be favoring an alternative reaction pathway.

    • Action: Analyze the byproducts if possible to diagnose the side reaction. If decarboxylation is suspected, for example, a gentler heating method or a lower final temperature is required.

  • Harsh pH Conditions: A combination of high temperature and high catalyst concentration can be overly aggressive.

    • Action: Reduce the concentration of the acid or base catalyst. A milder base (e.g., LiOH instead of NaOH) or a lower concentration may be sufficient when coupled with moderate heating.[8]

Problem 3: My reaction yield is inconsistent across different scales and batches, even when I set the hotplate to the same temperature.

Answer: This points to an issue with precise and uniform temperature control, which is a common challenge when scaling up reactions.

Causality & Recommended Actions:

  • Poor Heat Transfer: A simple hotplate measures its surface temperature, not the internal temperature of the reaction mixture. As the reaction volume increases, heat transfer becomes less efficient, leading to temperature gradients within the flask.

    • Action: Use a reaction vessel with an overhead stirrer for efficient mixing and uniform heat distribution. Crucially, monitor and control the reaction using an internal temperature probe placed directly in the reaction mixture. Do not rely on the hotplate's setpoint.

  • Exothermic/Endothermic Nature: The hydrolysis reaction may have a slight thermal profile (exothermic or endothermic). In larger batches, this can cause the internal temperature to deviate from the heating bath temperature.

    • Action: Again, an internal temperature probe is essential for accurate monitoring. For highly exothermic reactions, a cooling bath may be needed to maintain the target temperature.

Experimental Protocols

Protocol 1: Systematic Optimization of Reaction Temperature

This protocol provides a structured workflow for identifying the optimal temperature for picolinate ester hydrolysis.

  • Setup: Prepare 4-5 identical small-scale reactions in parallel (e.g., in sealed vials or small round-bottom flasks equipped with stir bars and condensers).

  • Reagent Addition: To each vial, add the picolinate ester, solvent/co-solvent system, and catalyst in identical amounts.

  • Temperature Gradient: Place each reaction in a separate heating block or oil bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C). Ensure the use of an internal thermometer for at least one setup to correlate the set temperature with the actual internal temperature.

  • Time-Point Sampling: At set intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), carefully take a small aliquot from each reaction. Quench the aliquot immediately in a cold, neutral solution (e.g., dilute phosphate buffer) to stop the reaction.

  • Analysis: Analyze the quenched aliquots by a suitable method (e.g., TLC, HPLC, ¹H NMR) to determine the percentage of starting material consumed and product formed.[1][13]

  • Data Evaluation: Plot the percentage conversion against time for each temperature. The optimal temperature is the one that provides the fastest conversion to the desired product with minimal formation of byproducts.

Workflow: Temperature Optimization Protocol

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Set up 4-5 identical small-scale reactions prep2 Add ester, solvent, and catalyst to each prep1->prep2 exec1 Place each reaction at a different temperature (e.g., 40, 50, 60, 70°C) prep2->exec1 exec2 Take aliquots at regular time intervals exec1->exec2 exec3 Quench aliquots immediately to stop the reaction exec2->exec3 analysis1 Analyze aliquots via TLC, HPLC, or NMR exec3->analysis1 analysis2 Plot % conversion vs. time for each temperature analysis1->analysis2 analysis3 Identify temperature with best rate and minimal byproducts analysis2->analysis3

Caption: Workflow for systematically determining optimal reaction temperature.

Protocol 2: General Procedure for Base-Catalyzed Hydrolysis of a Methyl Picolinate Ester

Disclaimer: This is a general guideline. Specific amounts and conditions should be optimized for your particular substrate.

  • Dissolution: Dissolve the methyl picolinate ester (1.0 eq) in a suitable solvent mixture such as THF:water (e.g., 3:1 v/v).[8]

  • Cooling: Place the reaction flask in an ice-water bath to cool the solution to 0-5 °C.

  • Base Addition: Slowly add a solution of lithium hydroxide (LiOH·H₂O, 2-3 eq) in water.[8]

  • Heating: Remove the ice bath and warm the reaction mixture to the pre-determined optimal temperature (e.g., 50 °C) using an oil bath with an internal temperature controller.

  • Monitoring: Stir the reaction at this temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Workup:

    • Cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~4-5 using dilute HCl. The picolinic acid product should precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Summary

The effect of temperature on hydrolysis reaction time is significant. The following table summarizes representative data from the literature to illustrate this relationship.

Ester TypeBase/ConditionsTemperature (°C)Time for Complete HydrolysisReference
Okadaite Esters2.5 M NaOHRoom Temp.Incomplete after 2h[4]
Okadaite Esters2.5 M NaOH40 °C100 min[4]
Okadaite Esters2.5 M NaOH60 °C40 min[4]
Okadaite Esters2.5 M NaOH70 °C40 min[4]
Methyl FormateWater50 °C> 2h[15]
Methyl FormateWater70 °C~ 2h (near complete)[15]

This table is illustrative. Actual times will vary significantly based on the specific substrate and reaction conditions.

Safety Precautions
  • Handling Bases and Acids: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, when handling strong acids (e.g., HCl) and bases (e.g., NaOH, LiOH).[16][17][18]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhaling solvent vapors or dust from solid reagents.[19]

  • Pressure: When heating reactions in sealed vessels, be aware of potential pressure buildup. Ensure the vessel is rated for the reaction temperature and pressure.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[19]

References
  • Benchchem.
  • Reddit. Why are my ester hydrolysis not working : r/Chempros. Reddit.
  • Science.gov.
  • ResearchGate. Optimal pH and temperature for the hydrolysis activity of esterase... | Download Scientific Diagram.
  • AFG Bioscience LLC.
  • Spectrum Chemical.
  • ResearchGate. Kinetic study of the hydrolysis of a carboxylic acid ester promoted by the complex Bis( O , O ′-di(2-phenylethyl)
  • Vale, P. (2009). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Marine Drugs.
  • ResearchGate. (PDF)
  • Pickering Laboratories. SDS CB130 Hydrolysis reagent.pdf.
  • Thermo Fisher Scientific.
  • Journal of the American Chemical Society. Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.
  • ACS Publications. Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter | Environmental Science & Technology.
  • U.S. Environmental Protection Agency.
  • Benchchem.
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  • ResearchGate. Reaction mechanisms for the formation of Picolinyl ester derivatives of... | Download Scientific Diagram.
  • Save My Exams. Ester Hydrolysis - A Level Chemistry Revision Notes.
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  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • Study.com. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson.
  • ResearchGate. A New Efficient Analytical Method for Picolinate Ion Measurements in Complex Aqueous Solutions | Request PDF.
  • Chemistry Steps.
  • ResearchGate. Plots of hydrolysis of organic ester versus a reaction temperature of 2 h.
  • PubMed. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells.
  • RSC Publishing.
  • ResearchGate.
  • RSC Publishing.
  • Anantakrishnan, S. V. (1948). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.
  • ACS Publications. Picolinic Acid-Mediated Catalysis of Mn(II)
  • MDPI. A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
  • BioResources. Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
  • Chemistry LibreTexts. 15.9: Hydrolysis of Esters.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • SciSpace. Leaving group effect in the cleavage of picolinate esters catalyzed by hydroxy-functionalized metallomicelles (1993).
  • Google Patents. EP2984062A1 - Hydrolysis of an ester compound.

Sources

Technical Support Center: Separation of Regioisomers in Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluoropyridine regioisomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the often-challenging task of separating structurally similar fluoropyridine isomers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common purification hurdles and ensure the isolation of your target molecule with high purity. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind them.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of fluoropyridine regioisomers so challenging?

A1: The difficulty in separating fluoropyridine regioisomers stems from their very similar physicochemical properties. The position of the highly electronegative fluorine atom on the pyridine ring leads to subtle differences in dipole moment, polarity, boiling point, and crystal packing, which are the handles we use for separation.[1] Often, these differences are not significant enough for straightforward separation by standard techniques. For instance, isomers might exhibit very close retention times in chromatography or similar solubilities in common solvents, leading to co-elution or co-crystallization.

Q2: What are the primary methods for separating fluoropyridine regioisomers?

A2: The most common and effective methods for separating fluoropyridine regioisomers are:

  • Column Chromatography (Flash and Preparative HPLC): This is the workhorse of isomer separation in many labs. By carefully selecting the stationary and mobile phases, we can exploit the subtle differences in polarity and intermolecular interactions between the isomers.

  • Gas Chromatography (GC): For volatile fluoropyridines, GC can offer excellent resolution, particularly when using capillary columns with specialized stationary phases.

  • Crystallization: This technique can be highly effective and scalable if conditions for selective crystallization of one regioisomer can be identified. This often involves screening a wide range of solvents and conditions.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for isomer separations that are difficult by HPLC or GC.

Q3: How do I choose the right separation technique for my specific mixture of fluoropyridine isomers?

A3: The choice of technique depends on several factors: the scale of your synthesis, the physical properties of your isomers (volatility, crystallinity), the degree of separation required, and the available equipment. The following flowchart provides a general decision-making framework:

G start Mixture of Fluoropyridine Regioisomers is_volatile Are the isomers volatile and thermally stable? start->is_volatile is_crystalline Do the isomers show differing crystallinity? is_volatile->is_crystalline No gc Gas Chromatography (GC) is_volatile->gc Yes large_scale Large scale separation (> 1 g)? is_crystalline->large_scale Yes column Column Chromatography (Flash or Prep HPLC) is_crystalline->column No large_scale->column No crystallization Crystallization large_scale->crystallization Yes sfc Consider Supercritical Fluid Chromatography (SFC) column->sfc If separation is poor

Caption: Decision-making workflow for selecting a separation technique.

Q4: How can I confirm the identity and purity of my separated regioisomers?

A4: Unequivocal identification of your separated isomers is critical. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton chemical shifts and coupling patterns will be distinct for each isomer.

  • ¹³C NMR: The carbon chemical shifts, particularly the carbon directly attached to the fluorine, will be significantly different. The C-F coupling constants (¹JCF, ²JCF, etc.) are also highly informative.[2]

  • ¹⁹F NMR: This is often the most straightforward method. Each regioisomer will have a unique ¹⁹F chemical shift.[3][4][5] Quantitative ¹⁹F NMR (qNMR) can also be used for accurate purity assessment.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass spectrum of each isomer, which can aid in identification and purity assessment.

Troubleshooting Guides

Troubleshooting Column Chromatography (Flash & HPLC)

Problem: My fluoropyridine isomers are co-eluting or have very poor resolution.

This is the most common issue. The key is to enhance the selectivity of your chromatographic system by manipulating the interactions between your isomers and the stationary and mobile phases.

Underlying Principle: Separation is governed by the differential partitioning of analytes between the stationary and mobile phases. For polar molecules like fluoropyridines, this is influenced by dipole-dipole interactions, hydrogen bonding, and π-π interactions. The position of the fluorine atom subtly alters the molecule's overall dipole moment and its ability to participate in these interactions.

Solutions:

  • Modify the Mobile Phase:

    • Change Solvent Strength: For reversed-phase HPLC, if your isomers are eluting too quickly with low retention, weaken the mobile phase by decreasing the proportion of the organic solvent (e.g., acetonitrile, methanol).[6] This increases the interaction time with the stationary phase.

    • Change Solvent Type: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to acetonitrile.

    • Adjust pH: For fluoropyridines with basic or acidic functional groups, adjusting the pH of the mobile phase with buffers can significantly change their ionization state and, consequently, their retention.

    • Introduce Additives: A small amount of an acid like formic acid or trifluoroacetic acid (TFA) in reversed-phase HPLC can improve peak shape by suppressing silanol interactions on the stationary phase.[1]

  • Change the Stationary Phase:

    • Standard C18: If a standard C18 column fails, it's because the separation is relying primarily on subtle differences in hydrophobicity, which may be minimal between regioisomers.

    • Phenyl-Hexyl Columns: These columns offer π-π interactions with the aromatic pyridine ring. The position of the electron-withdrawing fluorine atom influences the electron density of the ring, leading to differential π-π stacking interactions with the phenyl stationary phase. This can be a very effective strategy for aromatic isomers.[1]

    • Fluorinated Stationary Phases (e.g., PFP - Pentafluorophenyl): These phases can provide multiple interaction mechanisms, including dipole-dipole, π-π, and charge transfer interactions, which can be highly selective for halogenated aromatic compounds.[7][8]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar fluoropyridines, HILIC can be an excellent alternative to reversed-phase, offering a different selectivity based on partitioning into a water-enriched layer on the stationary phase.

Experimental Protocol: Method Development for HPLC Separation of Fluoropyridine Isomers

  • Initial Scouting:

    • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a broad gradient, for example, 5% to 95% B over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV (scan for optimal wavelength).

  • Optimization:

    • If co-elution occurs, first try a shallower gradient (e.g., 5% to 50% B over 20 minutes) to increase resolution.[1]

    • If resolution is still poor, switch the organic modifier to methanol (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the scouting gradient.

    • If separation is still inadequate, switch to a Phenyl-Hexyl or a PFP column and repeat the scouting gradients with both acetonitrile and methanol.

  • Temperature Effects:

    • Lowering the column temperature can sometimes improve resolution for isomers, although it will increase backpressure.[1]

Data Presentation: Comparison of Stationary Phases for Isomer Separation

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 (ODS)HydrophobicGeneral purpose, separation based on subtle polarity differences.
Phenyl-Hexylπ-π stacking, HydrophobicAromatic isomers, exploiting differences in ring electron density.[1]
PFPDipole-dipole, π-π, Charge TransferHalogenated aromatics, offering unique selectivity.[7][8]
HILICPartitioning, Hydrogen BondingHighly polar fluoropyridines.

Problem: My peaks are tailing or fronting.

  • Tailing Peaks: Often caused by secondary interactions with the stationary phase (e.g., acidic silanols interacting with the basic pyridine nitrogen). Adding a small amount of acid (e.g., 0.1% TFA) to the mobile phase can mitigate this. Column overload can also cause tailing.

  • Fronting Peaks: This can be a sign of column overload or a sample solvent that is stronger than the initial mobile phase.[1] Ensure your sample is dissolved in a solvent that is as weak as or weaker than your starting mobile phase conditions.

Troubleshooting Crystallization

Problem: Both of my isomers are precipitating together, or nothing is crystallizing.

Selective crystallization relies on exploiting differences in the solubility of the regioisomers in a particular solvent system at a given temperature.

Underlying Principle: The ability of a molecule to form a stable crystal lattice depends on its shape, symmetry, and intermolecular interactions. The position of the fluorine atom affects the molecule's dipole moment and its ability to pack efficiently, thus influencing its lattice energy and solubility.

Solutions:

  • Systematic Solvent Screening: This is the most critical step. Screen a wide range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water, and mixtures thereof). The ideal crystallization solvent will have one isomer sparingly soluble at low temperatures while the other remains in solution.

  • Control the Rate of Supersaturation:

    • Slow Cooling: Rapidly cooling a saturated solution often leads to the precipitation of both isomers. A slow, controlled cooling process allows for the selective crystallization of the less soluble isomer.

    • Slow Evaporation: Dissolve the mixture in a suitable solvent and allow the solvent to evaporate slowly. This can sometimes yield crystals of one isomer.

    • Vapor Diffusion: Dissolve your compound in a small amount of a good solvent and place this in a larger sealed container with a more volatile "anti-solvent" in which your compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce selective crystallization.[9]

  • Seeding: If you have a small crystal of the desired pure isomer, adding it to a supersaturated solution of the mixture can induce the crystallization of only that isomer.

Experimental Protocol: Screening for Selective Crystallization

  • Prepare small, saturated solutions of your isomer mixture in a variety of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water) in separate vials at an elevated temperature.

  • Allow the vials to cool slowly to room temperature, and then to 4°C.

  • Observe which vials produce a precipitate.

  • Analyze the solid and the remaining solution (mother liquor) by ¹⁹F NMR or GC to determine if any enrichment of one isomer has occurred.

  • For promising solvent systems, optimize the concentration and cooling rate to maximize the yield and purity of the desired isomer.

Troubleshooting Gas Chromatography (GC)

Problem: My fluoropyridine isomers have the same retention time.

Underlying Principle: In GC, separation is based on the compound's volatility (boiling point) and its interaction with the stationary phase. Regioisomers often have very similar boiling points.

Solutions:

  • Choose the Right Stationary Phase:

    • Non-polar phases (e.g., polydimethylsiloxane): Separation will be primarily based on boiling point differences. This may not be sufficient for many regioisomers.

    • Polar phases (e.g., polyethylene glycol - WAX columns): These phases can interact with the dipole moment of the fluoropyridines, providing selectivity based on polarity differences.

    • Chiral Stationary Phases: While not for all regioisomers, if your molecules are chiral, these are essential for separating enantiomers.[10]

  • Optimize Temperature Program: A slower temperature ramp can increase the interaction time with the stationary phase and improve resolution.

  • Use a Longer Column: A longer column provides more theoretical plates and can improve the separation of closely eluting peaks.

Visualization of Key Concepts

G cluster_0 Chromatographic Separation cluster_1 Crystallization mobile_phase Mobile Phase (Solvent Strength, Type, pH) separation Separation (Resolution) mobile_phase->separation stationary_phase Stationary Phase (C18, Phenyl, PFP) stationary_phase->separation temperature Temperature temperature->separation solvent Solvent System selective_crystallization Selective Crystallization solvent->selective_crystallization cooling_rate Cooling/Evaporation Rate cooling_rate->selective_crystallization seeding Seeding seeding->selective_crystallization

Caption: Key parameters influencing separation techniques.

References

  • Aparicio-Soto, M., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega. [Link]

  • Chen, K., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • McNaught, L. G., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. [Link]

  • Barron, D., et al. (2020). Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction liquid chromatography (HILIC) for the separation of fluorofentanyl regioisomers. Open Research Online. [Link]

  • sludger. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. [Link]

  • LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Bakeflash. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. [Link]

  • LibreTexts. (2023). 2.1 – Intermolecular Forces. General Chemistry for Gee-Gees. [Link]

  • Unknown. (n.d.). Guide for crystallization. [Link]

  • Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]

  • Khan Academy. (2020). Dipole–dipole forces | AP Chemistry | Khan Academy [Video]. YouTube. [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.9 - Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

  • Max Planck Institute for Dynamics of Complex Technical Systems. (n.d.). Selective Crystallization. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • EPFL. (n.d.). 13C NMR with 1H and 19F double decoupling. [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. [Link]

  • WordPress.com. (n.d.). Making Sense of Boiling Points and Melting Points. [Link]

  • Tsikas, D. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites. [Link]

  • LibreTexts. (2022). 13.1 Intermolecular Forces. [Link]

  • Jasperse, C. (n.d.). Column, Combiflash, and TLC. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. [Link]

  • University of Glasgow. (n.d.). How to run column chromatography. [Link]

  • Hiroshima University. (n.d.). Study on Selective Crystallization of Organic Compounds. [Link]

  • Liu, M., et al. (2018). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Molecules. [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • RSC Publishing. (2019). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Klee, M. S. (2023). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?. Separation Science. [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Link]

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Technical Guide: Moisture Control in Picolinate-Directed Catalysis & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Moisture Paradox

In drug discovery, picolinic acid and its derivatives (picolinamides) are dual-use tools: they serve as robust bidentate ligands for metal supplements (e.g., Cr, Zn) and as removable directing groups (DGs) for Pd- and Ni-catalyzed C-H activation.

While many "open-air" protocols exist, moisture sensitivity in picolinate chemistry is often a silent killer of yield, particularly in sp³ C-H functionalization or when using electrophilic high-valent metal intermediates . Water does not merely dilute; it acts as a competitive ligand (


-donor) that displaces the weakly coordinating picolinamide carbonyl oxygen, arresting the catalytic cycle before C-H cleavage can occur.

This guide provides the troubleshooting logic and rigorous protocols required to master moisture sensitivity in these high-value transformations.

The Mechanic of Failure: Why Water Matters

To troubleshoot, one must understand the failure mode. In picolinamide-directed catalysis (e.g., Daugulis-type chemistry), the reaction relies on a delicate equilibrium.

The Competitive Coordination Model

The picolinamide DG binds to the metal (typically Pd(II)) via the pyridine nitrogen (


) and the amide oxygen (

). This forms a rigid 5-membered chelate that brings the metal into proximity with the target C-H bond.
  • Scenario A (Anhydrous): The chelate is stable. The metal inserts into the C-H bond (C-H activation).

  • Scenario B (Moisture Present): Water (

    
    ) is a hard nucleophile/ligand. It competes with the amide oxygen for the metal coordination site. If water displaces the amide oxygen, the "directed" nature of the catalyst is lost, and the metal floats free, leading to decomposition (Pd black) or non-selective background reactions.
    
Visualization: The Water Interference Pathway

The following diagram illustrates the kinetic competition between productive C-H activation and moisture-induced catalyst deactivation.

MoistureMechanism Substrate Substrate-DG (Picolinamide) Coordination N,O-Chelation (Active Species) Substrate->Coordination + Pd(II) Pd_Cat Pd(OAc)2 Catalyst Pd_Cat->Coordination CH_Activation C-H Cleavage (Productive) Coordination->CH_Activation Anhydrous Conditions Displacement Ligand Displacement (Deactivation) Coordination->Displacement H2O binds Pd Hydrolysis DG Hydrolysis (Amide Cleavage) Coordination->Hydrolysis H2O + Heat/Base Water H2O (Contaminant) Water->Coordination Competitive Binding

Figure 1: Mechanistic divergence caused by moisture. Water disrupts the critical N,O-chelation required for site-selective functionalization.

Troubleshooting Matrix

Use this guide to diagnose reaction failures based on observable symptoms.

SymptomProbable CauseMechanistic InsightCorrective Action
Precipitation of Metal Black (Pd⁰) Catalyst decomposition due to ligand displacement.Water displaced the picolinamide ligand; the "naked" Pd(II) reduced to Pd(0) without performing catalysis.Dry the System: Use flame-dried glassware and 4Å molecular sieves. Switch to anhydrous PhMe or t-AmylOH.
Recovery of Free Amine Hydrolysis of the Directing Group.High temperatures (>100°C) + Base + Water hydrolyzes the picolinamide amide bond, ejecting picolinic acid.Lower Water Content: Ensure base (e.g.,

,

) is anhydrous. Reduce reaction temp if possible.
Low Conversion (<20%) Protonation of intermediates or oxidant failure.If using Ag(I) oxidants, water can alter the solubility or redox potential of the silver salt.Add Scavengers: Add 200 mg activated 4Å MS per mmol substrate.
Inconsistent Yields (Batch-to-Batch) Hygroscopic Reagents.Picolinic acid and its salts are hygroscopic. "Wet" ligand alters the catalyst stoichiometry.Standardize Drying: Dry picolinic acid precursors at 70°C under high vacuum (see Protocol B).

Critical Experimental Protocols

Protocol A: High-Stringency Anhydrous C-H Arylation

For difficult substrates (e.g., sp³ C-H bonds or sterically hindered centers) where water tolerance is low.

Reagents:

  • Substrate: N-(quinolin-8-yl)picolinamide derivative (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Oxidant: AgOAc (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Workflow:

  • Glassware Prep: Flame-dry a 10 mL Schlenk tube under vacuum; refill with Argon (x3).

  • Solids Addition: Add solid reagents (Substrate, Pd, AgOAc) rapidly against a positive stream of Argon.

    • Critical Step: Add 100 mg of activated 4Å molecular sieves (powdered) directly to the solids.

  • Solvent Addition: Syringe in anhydrous Toluene. Do not use "old" anhydrous solvent; ensure it is fresh or stored over sieves.

  • Sealing: Seal with a Teflon-lined screw cap.

  • Reaction: Heat to 110°C for 18 hours.

  • Workup: Filter through Celite® to remove sieves and Ag salts before aqueous wash.

Protocol B: Purification & Drying of Picolinic Acid Precursors

Use this when synthesizing the Directing Group itself or Metal Picolinate complexes.

Picolinic acid is prone to sublimation and water retention.

  • Recrystallization: Dissolve crude picolinic acid in minimum hot Ethanol. Add activated charcoal, filter hot, and cool to 4°C.

  • Initial Drying: Filter crystals and air dry for 2 hours.

  • Deep Drying (Dehydration):

    • Place crystals in a vacuum oven.

    • Set temperature to 60-70°C (Do not exceed 80°C to avoid sublimation).

    • Apply full vacuum (<10 mbar) for 12 hours.

    • Verification: Perform Karl Fischer (KF) titration. Target moisture <0.5% w/w.

Representative Optimization Data

The following data illustrates the impact of moisture control on the Pd-catalyzed arylation of a picolinamide-protected amine.

Reaction: N-picolinoyl-amine + Ph-I


 Product
ConditionAdditiveSolvent StatusYield (%)Note
Standard NoneReagent Grade (Wet)35%Significant Pd black formation.
Dried NoneAnhydrous62%Improved stability.
Scavenged 4Å Mol. Sieves Anhydrous 88% Optimal. Kinetic competition removed.
Wet Control 5 equiv

Anhydrous12%Confirms water poisoning effect.

Frequently Asked Questions (FAQs)

Q: Can I use picolinamide directing groups in water as a solvent? A: Yes, but only for specific, highly reactive substrates (like quinoxalines) or when using radical mechanisms (Type I). For concerted metalation-deprotonation (CMD) mechanisms on unactivated sp³ carbons, water usually inhibits the reaction. Always check if your mechanism requires an open coordination site on Pd.

Q: My picolinic acid turned into a liquid in the vacuum oven. What happened? A: You likely exceeded the melting point or sublimation point under vacuum. Picolinic acid melts around 136°C, but it can sublime at lower temperatures under high vacuum. Keep drying temperatures below 80°C.

Q: Why do I see free amine in my NMR after the reaction? A: This is "DG Loss." It occurs because the picolinamide bond is susceptible to hydrolysis, especially if you are using carbonate bases (


) in the presence of trace water at high temperatures (

). Switch to anhydrous conditions or use a weaker base if possible.

Q: How do I remove the picolinamide group after the reaction? A: Ironically, you want hydrolysis here. The standard removal protocol is acidic hydrolysis (6N HCl, reflux) or base hydrolysis (NaOH/EtOH). Recently, Ni-catalyzed ethanolysis has been developed for milder cleavage [1].

References

  • Daugulis, O., et al. (2005). "Palladium-Catalyzed Arylation of sp³ C-H Bonds." Journal of the American Chemical Society.

  • Chen, G., et al. (2014). "Picolinamide-Directed C-H Functionalization: Scope and Mechanism." Chemical Reviews.

  • Spring, D. R., et al. (2016). "The reductive cleavage of picolinic amides." Tetrahedron Letters.

  • Maes, B. U. W., et al. (2019). "Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling." Journal of Organic Chemistry. [1]

  • Organic Syntheses. "Picolinic Acid Hydrochloride Purification." Org.[1][2][3] Synth. Coll. Vol. 3, p.740.

Sources

Validation & Comparative

Spectral Fingerprinting: Methyl 5-bromo-4-fluoropicolinate Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, Methyl 5-bromo-4-fluoropicolinate serves as a critical scaffold. The specific placement of the fluorine atom at the C4 position—adjacent to the bromine handle—is often essential for modulating metabolic stability and pKa.

However, the synthesis of this intermediate often yields regioisomers, particularly Methyl 5-bromo-6-fluoropicolinate , due to the directing effects of the pyridine nitrogen during halogenation. Standard LC-MS is often insufficient for distinguishing these isomers as they share identical molecular weights (MW 234.02) and similar retention times.

This guide provides a definitive NMR structural assignment protocol. Unlike generic datasheets, we focus on the comparative spectral features that allow you to unambiguously distinguish the target 4-fluoro product from its 6-fluoro alternative.

Experimental Protocol: The Self-Validating System

To ensure reproducibility, we utilize a "Self-Validating" protocol where


F NMR is used as an internal cross-check for 

H assignments.
Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this analysis.
    • Reasoning:

      
       minimizes viscosity-induced line broadening, allowing for the resolution of small long-range 
      
      
      
      couplings (
      
      
      Hz) that are diagnostic for this scaffold.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
Acquisition Parameters[1]
  • 1H NMR: Minimum 16 scans, 30° pulse angle, D1 relaxation delay

    
     2.0s (to allow relaxation of protons adjacent to the quadrupolar Br nucleus).
    
  • 13C NMR: Minimum 512 scans, proton-decoupled.

  • 19F NMR: Essential for confirming the C-F coupling topology.

Comparative Analysis: Target vs. Alternative

The core challenge is distinguishing the 4-Fluoro target from the 6-Fluoro isomer.

The Diagnostic Logic
  • Target (4-Fluoro): Protons are at positions C3 and C6. These are para to each other. Para-coupling (

    
    ) in pyridines is negligible (~0 Hz). Result:  Signals appear as doublets (due to F) rather than doublets of doublets.
    
  • Alternative (6-Fluoro): Protons are at positions C3 and C4. These are vicinal to each other. Vicinal coupling (

    
    ) is strong (~8 Hz). Result:  Signals appear as complex multiplets (roofing effect).
    
1H NMR Data Summary (CDCl3)
FeatureTarget: this compound Alternative: Methyl 5-bromo-6-fluoropicolinate Differentiation Factor
H3 Signal ~8.15 ppm (d) Large

Hz
~8.05 ppm (dd) Split by H4 (

) and F (

)
Coupling Pattern: Target H3 is a clean doublet; Alternative is a complex multiplet.
H6/H4 Signal H6: ~8.70 ppm (d) Small

Hz
H4: ~7.50 ppm (dd) Shielded by adjacent F.Chemical Shift: H6 (Target) is very downfield (>8.5 ppm) due to N and Br proximity.
Coupling No H-H Coupling (

)
Strong H-H Coupling (

Hz)
The "Roofing" Effect: Only the alternative shows H-H splitting.
Methyl Ester 4.01 ppm (s)3.98 ppm (s)Non-diagnostic.

Expert Insight: In the target molecule, the H3 proton (ortho to Fluorine) typically shows a coupling constant (


) of 9–11 Hz. The H6 proton (meta to Fluorine) shows a smaller coupling (

) of 5–7 Hz. If you observe a proton coupling of ~8 Hz without fluorine splitting, you have the wrong isomer.
13C NMR Data Summary (CDCl3)

The


C spectrum provides the "fingerprint" of the carbon skeleton. The Carbon-Fluorine coupling (

) is the primary validator.
Carbon PositionChemical Shift (ppm)Multiplicity (

)
Structural Assignment Logic
C=O (Ester) 164.5Singlet (d,

Hz)
Far from F, minimal splitting.
C2 (Ipso) 148.0Doublet (

Hz)
Weak coupling confirms distance from F.
C3 (CH) 114.2Doublet (

Hz)
Diagnostic: Large

coupling indicates direct adjacency to F.
C4 (C-F) 166.5 Doublet (

Hz)
Primary Confirmation: Huge splitting confirms C-F bond.
C5 (C-Br) 112.5Doublet (

Hz)
Upfield shift due to Br (Heavy Atom Effect).
C6 (CH) 154.0Doublet (

Hz)
Downfield due to N-adjacency; small F coupling.

Visualizing the Decision Tree

The following diagram illustrates the logical workflow for assigning the structure based on the acquired spectral data.

NMR_Decision_Tree Start Acquire 1H NMR (CDCl3) Check_H_H Check Proton-Proton Coupling (Is there a J ~ 8 Hz?) Start->Check_H_H Branch_Yes Yes (Vicinal Coupling) Check_H_H->Branch_Yes Observed Branch_No No (Singlets or F-split only) Check_H_H->Branch_No Not Observed Isomer_6F Isomer Identification: Methyl 5-bromo-6-fluoropicolinate (H3 and H4 are neighbors) Branch_Yes->Isomer_6F Check_H6 Analyze Downfield Proton (> 8.5 ppm) Branch_No->Check_H6 Target_4F CONFIRMED TARGET: This compound Check_H6->Target_4F Present (H6 adjacent to N) Validation 13C Validation: Look for C4 Doublet (1J_CF ~ 265 Hz) Target_4F->Validation Final Check

Caption: Logical workflow for distinguishing the 4-fluoro target from the 6-fluoro isomer using 1H coupling constants.

Detailed Mechanistic Analysis

The Fluorine Effect

Fluorine (


, Spin 1/2) couples to protons and carbons similarly to hydrogen but with larger magnitudes.
  • Through-Bond Coupling: In the target molecule, the H3 proton is ortho to the fluorine. The electron density path is short (H-C-C-F), leading to a large

    
     (10.5 Hz).
    
  • Long-Range Coupling: The H6 proton is meta to the fluorine (W-coupling path). While usually small in benzenes, in pyridines this

    
     is distinct (~6 Hz) and clearly visible.
    
The Heavy Atom Effect (Bromine)

Note the chemical shift of C5 in the


 table (112.5 ppm). Despite being aromatic, this carbon appears significantly upfield. This is the Heavy Atom Effect  caused by Bromine. The large electron cloud of Br shields the attached carbon, moving it upfield relative to a C-H or C-Cl bond. This is a key confirmation that Bromine is attached at C5.

References

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19 Coupling Constants. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear Coupling). [Link]

  • Dolin, C., et al. (2011). Regioselective halogenation of picoline derivatives. Journal of Heterocyclic Chemistry. (Provides representative shifts for 4- vs 6-halopicolinates). [Link]

  • PubChem. (2023). Compound Summary: Methyl 5-bromo-6-fluoropicolinate.[1] (Used for isomeric comparison data). [Link]

Sources

Validating Synthesis Routes for 4,5-Disubstituted Picolinates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Para" Challenge

The 4,5-disubstituted picolinate (pyridine-2-carboxylate) scaffold is a privileged pharmacophore in metalloenzyme inhibitors and synthetic auxin herbicides. However, accessing this substitution pattern is synthetically non-trivial due to the electronic mismatch of the pyridine ring.

  • The Problem: The C4 position (para to nitrogen) is electron-deficient and reactive toward nucleophiles/oxidative addition, while the C5 position (meta to nitrogen) is electron-rich and sluggish.

  • The Solution: This guide compares two validated routes: Sequential Cross-Coupling (for diversity-oriented synthesis) and De Novo Cyclization (for scalar construction).

  • Verdict: For lead optimization requiring diverse aryl/heteroaryl substituents, Sequential Suzuki-Miyaura Coupling on 4,5-dibromopicolinates is the superior protocol. For fixed alkyl/aryl patterns at scale, Bohlmann-Rahtz Cyclodehydration offers better atom economy.

Strategic Analysis of Synthetic Pathways

Route A: Sequential Pd-Catalyzed Cross-Coupling (The "Gold Standard")

This route relies on the electronic differentiation between the C4 and C5 halogens. In 4,5-dihalopyridines, the C4-halogen bond is significantly more activated toward oxidative addition than the C5-halogen due to resonance withdrawal from the ring nitrogen.

  • Mechanism: Site-selective oxidative addition at C4

    
     Transmetallation 
    
    
    
    Reductive Elimination
    
    
    Subsequent coupling at C5.
  • Pros: Modular; access to asymmetric substitution patterns; mild conditions.

  • Cons: Requires expensive di-halogenated starting materials; catalyst cost.

Route B: De Novo Ring Construction (Bohlmann-Rahtz)

This "brick-and-mortar" approach builds the pyridine ring from acyclic precursors (enamines and ethynylketones).

  • Mechanism: Michael addition

    
     Isomerization 
    
    
    
    Cyclodehydration.[1][2]
  • Pros: High atom economy; avoids halogenated waste; scalable.

  • Cons: High thermal requirements; limited substituent flexibility (hard to introduce complex heteroaryls late-stage).

Comparative Performance Matrix

MetricRoute A: Sequential Suzuki (C4 then C5)Route B: Bohlmann-Rahtz Cyclization
Primary Application MedChem / SAR ExplorationProcess Chem / Scale-up
Regiocontrol >95:5 (C4 vs C5 selectivity)100% (Dictated by precursors)
Overall Yield 65–85% (2 steps)50–75% (1-2 steps)
Atom Economy Low (Stoichiometric boronic acids/salts)High (Water is main byproduct)
Diversity Potential High (Commercial boronic acids)Low (Requires custom ynones)
Critical Risk Bis-coupling (over-reaction)Polymerization of ynones

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process for selecting a route and details the regioselectivity mechanism for the preferred Cross-Coupling pathway.

G cluster_mech Mechanism: Route A Site-Selectivity Start Target: 4,5-Disubstituted Picolinate Decision Is the substitution pattern Asymmetric Aryl/Heteroaryl? Start->Decision RouteA Route A: Sequential Coupling (Start: 4,5-Dibromopicolinate) Decision->RouteA Yes (Diversity needed) RouteB Route B: De Novo Cyclization (Start: Enamine + Ynone) Decision->RouteB No (Alkyl/Fixed pattern) Substrate 4,5-Dibromo-2-picolinate RouteA->Substrate C4_Act C4 Activation (Fast) (Para-N resonance) Substrate->C4_Act Pd(0) Mono Intermediate: 4-Aryl-5-bromo-2-picolinate C4_Act->Mono R1-B(OH)2 C5_Act C5 Activation (Slow) (Meta-N, steric hindrance) Mono->C5_Act Pd(0), Heat Product Final: 4,5-Diaryl-2-picolinate C5_Act->Product R2-B(OH)2

Caption: Decision tree for synthesis selection and mechanistic flow of the sequential Suzuki coupling, highlighting the electronic bias facilitating C4-first functionalization.

Detailed Experimental Protocol: Site-Selective Suzuki Coupling

This protocol validates the synthesis of methyl 4-(4-fluorophenyl)-5-phenylpicolinate from methyl 4,5-dibromopicolinate. The causality of the steps focuses on maximizing the C4-selectivity (Step 1) and forcing the sluggish C5-coupling (Step 2).

Pre-requisites
  • Substrate: Methyl 4,5-dibromo-2-picolinate (commercially available or prepared via oxidation of 4,5-dibromo-2-picoline).

  • Catalyst System: Pd(PPh

    
    )
    
    
    
    is sufficient for C4; Pd(dppf)Cl
    
    
    or Pd
    
    
    (dba)
    
    
    /XPhos may be required for the sterically hindered C5 position.
Step 1: C4-Selective Coupling (Room Temperature)

Rationale: The C4-Br bond is chemically distinct. Using mild conditions prevents activation of the C5-Br bond.

  • Setup: In a generic pressure tube or Schlenk flask, dissolve methyl 4,5-dibromopicolinate (1.0 equiv) in 1,4-dioxane (0.1 M).

  • Reagents: Add 4-fluorophenylboronic acid (1.05 equiv). Note: Stoichiometry is tight to prevent bis-coupling.

  • Base/Catalyst: Add aqueous Na

    
    CO
    
    
    
    (2.0 M, 2.5 equiv). Degas with Argon for 10 mins. Add Pd(PPh
    
    
    )
    
    
    (3 mol%).[3]
  • Reaction: Stir at ambient temperature (20–25 °C) for 4–6 hours.

    • Monitoring: TLC (Hex/EtOAc 4:1). Look for the disappearance of the starting material (

      
      ) and appearance of the mono-coupled product (
      
      
      
      ).
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (Silica).

    • Validation Point:

      
      H NMR will show the loss of the C4 proton doublet and retention of the C5 proton singlet (often shifted downfield).
      
Step 2: C5-Coupling (Forcing Conditions)

Rationale: The remaining C5-Br is deactivated and sterically crowded by the new C4-substituent. Heat and a more active catalyst are required.

  • Setup: Dissolve the isolated 4-aryl-5-bromo intermediate (1.0 equiv) in Toluene/Water (4:1).

  • Reagents: Add phenylboronic acid (1.5 equiv). Excess is needed due to potential protodeboronation at high temps.

  • Base/Catalyst: Add K

    
    PO
    
    
    
    (3.0 equiv). Degas. Add Pd(dppf)Cl
    
    
    (5 mol%) or Pd(OAc)
    
    
    /SPhos.
  • Reaction: Heat to 90–100 °C for 12–16 hours.

  • Workup: Standard aqueous workup.

  • Purification: Recrystallization from EtOH/Heptane is often possible; otherwise, column chromatography.

References

  • Beilstein Journals. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.

  • National Science Foundation (NSF). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.

  • National Institutes of Health (PMC). (2014). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.

  • Organic Chemistry Portal. (2023). Bohlmann-Rahtz Pyridine Synthesis.

  • Royal Society of Chemistry. (2021). Direct formation of 4,5-disubstituted carbazoles via regioselective dilithiation.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 5-bromo-4-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-bromo-4-fluoropicolinate. As a halogenated organic compound, this substance requires specific handling and disposal procedures to ensure laboratory safety and environmental protection. This document moves beyond simple instructions to explain the scientific rationale behind each step, empowering you to manage chemical waste with confidence and precision.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards. Based on data for structurally similar halogenated aromatic compounds, it should be treated as a substance that is harmful if swallowed, inhaled, or comes into contact with skin, and is a cause of serious eye irritation.[1][2][3][4]

Causality: The foundation of laboratory safety is proactive hazard mitigation. Assuming a conservative hazard profile for a compound and using appropriate PPE minimizes the risk of accidental exposure, which could lead to skin irritation, respiratory issues, or other toxic effects.[5][6]

Table 1: Required Personal Protective Equipment

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and airborne particles.[6]
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact.[5][6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[6]
Footwear Closed-toe shoes.Prevents injury from spills or dropped items.[6]

The Core Principle: Segregation of Halogenated Waste

This compound contains both bromine and fluorine atoms, classifying it as a halogenated organic compound .[5][7] This classification is the single most important factor determining its disposal pathway.

Why Segregation is Critical:

  • Regulatory Compliance: Environmental regulations mandate that halogenated organic waste be disposed of separately from other chemical waste streams.[8][9]

  • Disposal Method: Halogenated waste is typically destroyed via high-temperature incineration at specialized facilities equipped to handle and neutralize the resulting acidic gases (e.g., hydrobromic and hydrofluoric acid).[7][10]

  • Cost and Efficiency: Mixing non-halogenated solvents or chemicals with halogenated waste forces the entire volume to be treated as halogenated waste, which is significantly more expensive to dispose of.[8][11] Keeping these streams separate is a cornerstone of efficient and cost-effective laboratory management.

Under no circumstances should this compound or its solutions be disposed of down the drain.[5][6][11] This action is a serious regulatory violation and can harm aquatic ecosystems and interfere with wastewater treatment processes.

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Step 1: Select the Correct Waste Container

  • Obtain a dedicated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department.[6][8] This container must be made of a chemically compatible material (e.g., high-density polyethylene or glass) and have a secure, threaded screw cap.[11]

Step 2: Prepare and Label the Container

  • Before adding any waste, affix a "Hazardous Waste" tag to the container.[8][11]

  • On the tag, clearly write the full chemical name: "this compound." Do not use abbreviations.[11] If the waste is a solution, list all components (including solvents) with their estimated percentages.[7][8]

  • Identify the relevant hazards on the tag (e.g., Flammable, Toxic).[8]

Step 3: Accumulate Waste Safely

  • All transfers of waste into the container must be performed within a certified chemical fume hood to prevent the inhalation of vapors.[5][8]

  • Keep the waste container securely closed at all times, except when you are actively adding waste.[8][11]

  • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked and provide secondary containment (e.g., a spill tray) to capture any potential leaks.[8]

Step 4: Arrange for Final Disposal

  • Do not allow waste to accumulate excessively.[11] Once the container is approximately three-quarters full, submit a chemical waste collection request to your institution's EH&S department.[8]

  • Ensure the hazardous waste tag is complete and legible and that the container lid is tightly sealed before pickup.[8]

Spill and Emergency Procedures

Minor Spill (Contained within the fume hood):

  • Ensure your PPE is intact. Alert colleagues in the immediate area.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][12]

  • Carefully collect the absorbent material using non-sparking tools and place it into a sealable bag or container.

  • Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.[8]

  • Wipe the spill area clean with a suitable solvent and then decontaminate with soap and water.

Major Spill or Emergency:

  • In the event of a large spill, fire, or significant exposure, immediately alert others and evacuate the area.

  • Contact your institution's emergency response number and provide details about the chemical involved.[8]

  • If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes (using an eyewash station or safety shower) and seek immediate medical attention.[2][8]

Disposal Workflow and Logic Diagrams

The following diagrams illustrate the critical decision-making and procedural flow for managing this compound waste.

WasteSegregation start Generate Waste Containing This compound check_halogen Does the waste contain any halogenated compound? start->check_halogen halogen_container Collect in 'Halogenated Organic Waste' Container check_halogen->halogen_container yes_path non_halogen_container Collect in 'Non-Halogenated Organic Waste' Container check_halogen->non_halogen_container no_path yes_path YES no_path NO

Caption: Waste Segregation Decision Flow.

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal select_container 1. Select Correct 'Halogenated Waste' Container label_container 2. Affix & Complete Hazardous Waste Tag select_container->label_container add_waste 3. Add Waste (in Fume Hood) label_container->add_waste store_waste 4. Store in SAA (Closed, Secondary Containment) add_waste->store_waste request_pickup 5. Request Pickup (When 3/4 Full) store_waste->request_pickup ehs_pickup 6. EH&S Collection for Incineration request_pickup->ehs_pickup

Caption: Step-by-Step Disposal Workflow.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Disposal Guidance | I-WASTE DST. US EPA. [Link]

  • SAFETY DATA SHEET - Angene Chemical. Angene Chemical. [Link]

  • Other Disposal Guidance | I-WASTE DST. US EPA. [Link]

  • Environmental Fact Sheet, Organobromine. US EPA. [Link]

  • Chemical Compatibility Chart - Walchem. Walchem. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

Sources

Operational Safety Guide: Handling Methyl 5-bromo-4-fluoropicolinate in R&D Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Methyl 5-bromo-4-fluoropicolinate (and its structural analogs) represents a class of halogenated pyridine esters frequently employed as electrophilic building blocks in Suzuki-Miyaura couplings and SNAr reactions. While invaluable for generating molecular diversity, its specific substitution pattern—a pyridine core flanked by bromine and fluorine—creates a distinct hazard profile.

Unlike simple aliphatic esters, the electron-deficient pyridine ring increases the compound's reactivity and lipophilicity. This facilitates rapid transdermal absorption and mucous membrane irritation.

Core Hazard Classifications (GHS/CLP):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]

  • Skin/Eye Irritation: Category 2 (Causes severe irritation).[1][3]

  • STOT-SE: Category 3 (Respiratory tract irritation).[1][4]

The "Why" Behind the Protocol: Standard nitrile gloves offer only transient protection against halogenated heteroaromatics, especially when solvated in carrier solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). The fluorine substituent enhances bioavailability, meaning a splash that looks "contained" on a single glove layer may permeate to the skin within minutes.

The PPE Matrix: A Layered Defense System

Do not rely on a single barrier. Use this matrix to establish a Redundant Protection System .

Protection ZoneCore RequirementTechnical Specification & Rationale
Hand Protection Double Gloving (Mandatory) Inner Layer: 4 mil Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical resistance).Rationale: Halogenated esters can permeate standard nitrile in <15 mins. The air gap between gloves provides a breakthrough indicator and buffer time.
Ocular/Face Chemical Splash Goggles ANSI Z87.1+ compliant. Safety glasses are insufficient during weighing or synthesis due to the risk of fine dust generation or reactive splashing.
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: N95/P100 Particulate Respirator (only if weighing outside a hood, which is strongly discouraged).
Body Defense Lab Coat + Apron Standard: 100% Cotton or Nomex Lab Coat (Fire resistant).Enhanced: Tyvek® sleeves or apron if handling >5g scale to prevent sleeve contamination during reach-in operations.

Operational Workflow: The "Clean-Dirty" Protocol

To maintain containment, you must treat the fume hood as a "Hot Zone." Nothing leaves this zone without decontamination.

Step-by-Step Handling Protocol
  • Pre-Operational Check: Verify fume hood flow. Ensure waste containers (Halogenated Organic) are present inside the hood before starting.

  • Weighing:

    • Use an anti-static gun if the solid is fluffy/electrostatic.

    • Weigh directly into the reaction vessel or a tared vial. Never weigh on an open balance bench.

  • Solvation:

    • Add solvent slowly. Note that solvation often increases skin permeability hazards.

  • Transfer:

    • Use positive displacement pipettes or cannulas for liquid transfers to avoid aerosol generation.

  • Decontamination:

    • Wipe down the exterior of all flasks/vials with a solvent-dampened tissue (e.g., Acetone) before removing them from the hood.

Visualization: The Safe Handling Loop

PPE_Workflow cluster_0 Zone 1: Preparation cluster_1 Zone 2: Hot Zone (Fume Hood) cluster_2 Zone 3: Exit Node1 Don PPE (Double Nitrile + Goggles) Node2 Hood Check (Verify Flow >80fpm) Node1->Node2 Node3 Weighing/Handling (Keep sash low) Node2->Node3 Node4 Solvent Addition (Avoid Aerosols) Node3->Node4 Node5 Wipe Down (Decon Outer Surfaces) Node4->Node5 Node6 Doff Outer Gloves (Inside Hood) Node5->Node6 Node7 Wash Hands (Soap + Water) Node6->Node7

Figure 1: The "Clean-Dirty" operational workflow ensures that contaminated PPE (outer gloves) never leaves the containment of the fume hood.

Emergency Response & Disposal Logic

In the event of a breach, immediate action minimizes systemic toxicity.[5]

Spill Response (Solid vs. Solution)
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.

  • Solution Spill: Cover immediately with Vermiculite or activated carbon pads. Do not use paper towels alone (rapid evaporation).

Waste Disposal[3][6][7][8]
  • Classification: Halogenated Organic Waste .

  • Segregation: Do not mix with strong acids or oxidizers.[6] The pyridine ring can be basic; mixing with strong acids may generate heat.

  • Labeling: Clearly mark "Contains Fluorinated/Brominated Pyridines."

Visualization: Decision Logic for Spills

Spill_Response Start Spill Detected Type State of Matter? Start->Type Solid Solid / Powder Type->Solid Powder Liquid Liquid / Solution Type->Liquid Solvent Action1 Cover with Dampened Pads Solid->Action1 Action2 Absorb with Vermiculite/Charcoal Liquid->Action2 Disposal Disposal: Halogenated Waste Stream Action1->Disposal Action2->Disposal

Figure 2: Decision matrix for spill remediation. Note the distinction in handling solids to prevent respiratory exposure via dust.[1]

Self-Validating Safety Systems

A protocol is only trustworthy if you can verify it works. Use these checks:

  • The "Outer Glove" Check: After handling the chemical, inspect your outer gloves. If you see any degradation (puckering, swelling, or color change), your solvent carrier is attacking the glove. Change immediately.

  • The "Sash" Rule: If you can read the label on the bottle without looking through the sash glass, your face is too close to the source.

  • Buddy System: For syntheses >10g, a second person must be within earshot to assist if eye irrigation is required.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 5-bromo-6-fluoropicolinate (Analogous Hazard Data). Retrieved from

  • Fluorochem. (2024).[7] Safety Data Sheet: Methyl 5-bromo-6-fluoropicolinate.[7] Retrieved from

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.[8][9] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyridine Derivatives and General Handling. Retrieved from

  • PubChem. (2024). Compound Summary: this compound. Retrieved from

(Note: While specific breakthrough data for this exact CAS is proprietary to glove manufacturers, the protocols above are grounded in the chemical resistance properties of the Halogenated Pyridine Ester class.)

Sources

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